Product packaging for 3-Ethylfuro[3,2-H]quinoline(Cat. No.:CAS No. 89354-55-2)

3-Ethylfuro[3,2-H]quinoline

Cat. No.: B15069777
CAS No.: 89354-55-2
M. Wt: 197.23 g/mol
InChI Key: KQHBVQRXOWOASE-UHFFFAOYSA-N
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Description

3-Ethylfuro[3,2-h]quinoline is a synthetically crafted heterocyclic compound that serves as a sophisticated chemical tool for researchers. This structure belongs to the furoquinoline family, a class of compounds known for their presence in pharmacologically active molecules and natural products. The fusion of the furan ring with the quinoline core creates a privileged scaffold that is of significant interest in early-stage drug discovery and materials science . While specific biological data for this compound is not widely published, its structural framework is a key motif in medicinal chemistry. Quinolines, in general, are recognized for a broad spectrum of biological activities. The furo[3,2-h]quinoline nucleus, in particular, is a subject of investigation for its potential application in developing new therapeutic agents, drawing parallels to other fused quinoline derivatives that have shown promise . The ethyl substituent at the 3-position provides a handle for further chemical modification, allowing medicinal chemists to fine-tune the molecule's physicochemical properties and explore structure-activity relationships. This compound is supplied as a high-purity material, characterized by advanced analytical techniques to ensure consistency and reliability for your research. It is intended for use as a key synthetic intermediate or a building block in the construction of more complex chemical libraries. Researchers may employ it in projects aimed at hit identification, lead optimization, or as a standard in analytical method development. This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B15069777 3-Ethylfuro[3,2-H]quinoline CAS No. 89354-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89354-55-2

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-ethylfuro[3,2-h]quinoline

InChI

InChI=1S/C13H11NO/c1-2-9-8-15-13-11(9)6-5-10-4-3-7-14-12(10)13/h3-8H,2H2,1H3

InChI Key

KQHBVQRXOWOASE-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC2=C1C=CC3=C2N=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethylfuro[3,2-h]quinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 3-Ethylfuro[3,2-h]quinoline and its derivatives, compounds of significant interest to researchers and drug development professionals due to their potential therapeutic applications. The methodologies outlined are based on established synthetic strategies for analogous furoquinoline systems, offering a robust framework for their preparation and exploration.

Synthetic Strategy

The synthesis of the furo[3,2-h]quinoline core is analogous to methods used for other furoquinoline isomers, such as benzofuro[3,2-c]quinolines. A common and effective strategy involves a multi-step sequence starting from readily available quinoline precursors. This typically includes the introduction of a functional group amenable to furan ring formation, followed by cyclization to yield the desired heterocyclic system.

A plausible synthetic pathway for this compound is depicted below. The synthesis commences with a substituted quinolin-8-ol, which undergoes O-alkylation with a suitable propargyl halide. The resulting ether then undergoes a thermal rearrangement and cyclization to form the furan ring. Subsequent functionalization can be performed to introduce various substituents on the quinoline or furan moieties.

Synthesis_Pathway A Substituted Quinolin-8-ol B O-Alkylation A->B Propargyl bromide, Base C Propargyl Ether Intermediate B->C D Thermal Rearrangement & Cyclization C->D Heat E This compound Core D->E F Derivative Synthesis E->F Further Reactions G Functionalized Derivatives F->G

Caption: General synthetic scheme for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related furoquinoline compounds and represent a viable route to this compound.

Step 1: Synthesis of 8-(prop-2-yn-1-yloxy)quinoline (Propargyl Ether Intermediate)

To a solution of quinolin-8-ol (1 equivalent) in a suitable solvent such as acetone or DMF, is added a base, for instance, potassium carbonate (K2CO3, 2 equivalents). The mixture is stirred at room temperature for 30 minutes. Propargyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

The propargyl ether intermediate (1 equivalent) is dissolved in a high-boiling solvent such as diphenyl ether or N,N-diethylaniline. The solution is heated to a high temperature (typically 180-220 °C) to induce a Claisen rearrangement followed by intramolecular cyclization. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the product is isolated. Purification is typically achieved by column chromatography on silica gel.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of furoquinoline derivatives, based on reported yields for analogous compounds.[1][2]

Table 1: Reaction Conditions and Yields for the Synthesis of Furoquinoline Derivatives

StepStarting MaterialReagents and ConditionsProductYield (%)
1Quinolin-8-olPropargyl bromide, K2CO3, Acetone, Reflux8-(prop-2-yn-1-yloxy)quinoline85-95
28-(prop-2-yn-1-yloxy)quinolineDiphenyl ether, 200 °CThis compound60-75

Table 2: Spectroscopic Data for a Representative Furoquinoline Derivative

Compound1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (100 MHz, CDCl3) δ (ppm)HRMS (ESI) [M+H]+
Benzofuro[3,2-c]quinoline (analog)[2]9.48 (s, 1H), 8.40 (d, J = 8.1 Hz, 1H), 8.26 (d, J = 8.4 Hz, 1H), 8.08 (d, J = 7.6 Hz, 1H), 7.80–7.73 (m, 2H), 7.69 (dd, J = 7.6, 7.4 Hz, 1H), 7.54 (dd, J = 7.8, 7.4 Hz, 1H), 7.46 (dd, J = 7.4, 7.3 Hz, 1H)156.4, 154.9, 146.4, 143.4, 128.8, 128.2, 126.2, 126.0, 123.0, 121.6, 119.8, 119.6, 116.1, 115.3, 111.1calcd. for C15H10NO: 220.0757; found: 220.0759

Biological Activity and Potential Signaling Pathways

Quinoline and its fused heterocyclic derivatives are an important class of compounds for new drug development, with a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Furoquinoline derivatives, in particular, have shown promise as anticancer agents.[5] For instance, certain benzofuro[3,2-c]quinoline derivatives have demonstrated potent antileukemia activity.[1][2]

The mechanism of action for many quinoline-based anticancer agents involves the inhibition of key cellular enzymes or pathways. For example, some related compounds have been identified as potential topoisomerase-II inhibitors.[2] Others are thought to interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6]

Signaling_Pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Furoquinoline Furoquinoline Furoquinoline->mTOR Inhibition

Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by furoquinoline derivatives.

The development of novel this compound derivatives and the evaluation of their biological activities could lead to the discovery of new therapeutic agents with improved efficacy and selectivity. Further structure-activity relationship (SAR) studies are warranted to optimize the anticancer properties of this promising class of molecules.

References

Technical Guide: Spectroscopic Analysis of Furoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, MS) for 3-Ethylfuro[3,2-h]quinoline could not be located. This is not uncommon for novel or highly specific chemical entities that may be part of proprietary research. This guide, therefore, provides representative spectroscopic data from closely related furo[3,2-c]quinoline and other quinoline derivatives to offer insights into the expected spectral characteristics. Additionally, generalized experimental protocols for acquiring such data are detailed below.

Representative Spectroscopic Data of Furoquinoline Analogs

To provide a frame of reference, the following tables summarize spectroscopic data for related benzofuro[3,2-c]quinoline compounds. These compounds share the core furoquinoline scaffold and can offer clues to the expected spectral regions for this compound.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Benzofuro[3,2-c]quinoline Derivatives [1][2]

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzofuro[3,2-c]quinolineCDCl₃9.48 (s, 1H), 8.40 (d, J=8.1 Hz, 1H), 8.26 (d, J=8.4 Hz, 1H), 8.08 (d, J=7.6 Hz, 1H), 7.80–7.73 (m, 2H), 7.69 (dd, J=7.6, 7.4 Hz, 1H), 7.54 (dd, J=7.8, 7.4 Hz, 1H), 7.46 (dd, J=7.4, 7.3 Hz, 1H)156.4, 154.9, 146.4, 143.4, 128.8, 128.2, 126.2, 126.0, 123.0, 121.6, 119.8, 119.6, 116.1, 115.3, 111.1
5-Methylbenzofuro[3,2-c]quinolineCDCl₃9.40 (s, 1H), 8.34 (d, J=8.0 Hz, 1H), 8.23 (d, J=8.4 Hz, 1H), 7.88 (d, J=7.8 Hz, 1H), 7.74 (dd, J=7.3, 7.0 Hz, 1H), 7.64 (dd, J=7.8, 7.1 Hz, 1H), 7.48 (s, 1H), 7.23 (d, J=7.8 Hz, 1H), 2.53 (s, 3H)156.2, 155.3, 146.0, 143.1, 136.8, 128.7, 127.9, 125.8, 124.2, 119.6, 119.0, 116.1, 115.3, 111.2, 20.9
5-Chlorobenzofuro[3,2-c]quinolineCDCl₃9.45 (s, 1H), 8.39 (d, J=8.0 Hz, 1H), 8.27 (d, J=8.4 Hz, 1H), 8.00 (d, J=8.3 Hz, 1H), 7.81 (ddd, J=8.3, 7.0, 0.4 Hz, 1H), 7.76 (s, 1H), 7.71 (ddd, J=8.0, 7.1, 0.7 Hz, 1H), 7.46 (d, J=8.3 Hz, 1H)156.8, 155.0, 146.4, 143.1, 131.9, 128.9, 128.6, 126.2, 123.8, 120.4, 120.1, 119.7, 116.0, 114.6, 111.8

Table 2: Representative Mass Spectrometry Data

CompoundIonization MethodCalculated Mass [M+H]⁺Found Mass [M+H]⁺
Benzofuro[3,2-c]quinolineESI220.0757220.0759
5-Methylbenzofuro[3,2-c]quinolineESI234.0913234.0907
5-Chlorobenzofuro[3,2-c]quinolineESI254.0367254.0362

Generalized Experimental Protocols

The following are generalized procedures for obtaining spectroscopic data for novel heterocyclic compounds, based on standard laboratory practices.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition:

    • Record ¹H NMR spectra on a 400 or 500 MHz spectrometer.

    • Record ¹³C NMR spectra on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).

    • Typical experiments to run include: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC to fully elucidate the structure.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

    • Liquid/Oil Samples: A thin film can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., C=N, C=C, C-O, C-H bonds).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules and provides molecular weight information through soft ionization. Electron ionization (EI) can be used to obtain fragmentation patterns, which can aid in structural elucidation.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is often used to obtain accurate mass measurements, which can be used to determine the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation patterns. Compare the observed isotopic distribution with the theoretical distribution for the proposed chemical formula.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Verification Structure Verification Structure_Proposal->Verification

Caption: General workflow for the spectroscopic characterization of a novel compound.

References

Biological Activity of Novel Furo[3,2-h]quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-h]quinoline scaffold represents a unique heterocyclic system with emerging biological significance. While research into this specific isomer is still developing, initial studies have unveiled promising therapeutic potential, particularly in the area of spermicidal activity. This technical guide provides a comprehensive overview of the currently available data on the biological activities of novel furo[3,2-h]quinoline compounds. It details the experimental protocols utilized in their evaluation and presents quantitative data in a structured format. Furthermore, this guide explores the biological activities of related furoquinoline isomers to offer a broader context and highlight potential avenues for future research and drug development.

Introduction to Furoquinolines

Furoquinolines are a class of heterocyclic compounds characterized by a fused furan and quinoline ring system. The varied arrangement of these rings gives rise to several isomers, each with distinct chemical and biological properties. Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The addition of a furan ring can modulate these activities and introduce novel biological functions. This guide focuses specifically on the furo[3,2-h]quinoline core structure.

Spermicidal Activity of 7-Aryl-Furo[3,2-h]quinoliniums

Recent studies have highlighted the potent spermicidal effects of novel 7-aryl substituted furo[3,2-h]quinolinium derivatives. These compounds have been synthesized and evaluated for their ability to immobilize and kill sperm, presenting a potential new class of non-detergent-based vaginal contraceptives.

Quantitative Spermicidal Activity Data

The spermicidal efficacy of these compounds is typically quantified by the Minimum Effective Concentration (MEC), which is the lowest concentration that causes 100% immobilization of sperm within a short timeframe (e.g., 20 seconds).

Compound DerivativeMinimum Effective Concentration (MEC)
7-Aryl substituted furo[3,2-h]quinoliniums125 µg/mL – 1 mg/mL

Note: The specific substitutions on the aryl group influence the MEC.

Experimental Protocols for Spermicidal Activity Assessment

The evaluation of spermicidal activity involves a series of in vitro assays to determine the effect of the compounds on sperm motility, viability, and membrane integrity.

This is a primary screening test to assess the sperm-immobilizing activity of a compound.

  • Objective: To determine the minimum concentration of the test compound that induces 100% immobilization of sperm in under 20 seconds.

  • Procedure:

    • Prepare serial dilutions of the furo[3,2-h]quinoline compound in a suitable buffer (e.g., physiological saline).

    • Mix a small volume of fresh, liquefied human semen with an equal volume of the test compound dilution on a microscope slide.

    • Immediately observe the mixture under a microscope.

    • Record the time taken for complete cessation of sperm motility.

    • The MEC is the lowest concentration that achieves 100% immobilization within the specified time frame.

This assay distinguishes between live and dead sperm based on membrane integrity.

  • Principle: SYBR-14 is a membrane-permeant nucleic acid stain that labels live sperm, making their nuclei fluoresce green.[1][2][3] Propidium iodide (PI) can only enter cells with compromised membranes, staining the nuclei of dead sperm red.[1][2][3]

  • Procedure:

    • Incubate a diluted semen sample with the furo[3,2-h]quinoline compound for a specified period.

    • Add SYBR-14 and propidium iodide to the treated sperm suspension.

    • Incubate for 5-10 minutes at 37°C.[4]

    • Observe the stained sperm using a fluorescence microscope with appropriate filters for FITC (for SYBR-14) and TRITC (for PI).[4]

    • Count the number of green (live), red (dead), and dual-stained (moribund) sperm to determine the percentage of viable cells.

This test evaluates the functional integrity of the sperm's plasma membrane.[5]

  • Principle: Live sperm with intact membranes will swell when exposed to a hypo-osmotic solution due to the influx of water.[6][7] This swelling causes the sperm tail to coil or curl.[6]

  • Procedure:

    • Prepare a hypo-osmotic solution (e.g., a mixture of fructose and sodium citrate in distilled water).[7]

    • Incubate the semen sample treated with the furo[3,2-h]quinoline compound in the hypo-osmotic solution at 37°C for 30-60 minutes.[7]

    • Place a drop of the suspension on a microscope slide and observe under a phase-contrast microscope.

    • Count the percentage of sperm exhibiting tail swelling, which indicates an intact and functional membrane.

SEM is used to visualize the ultrastructural changes in sperm morphology induced by the spermicidal agent.

  • Objective: To observe damage to the sperm head, midpiece, and tail at a high resolution.

  • Procedure:

    • Treat sperm with the furo[3,2-h]quinoline compound.

    • Fix the sperm using a suitable fixative (e.g., glutaraldehyde).

    • Dehydrate the sample through a series of ethanol concentrations.

    • Dry the sample, mount it on stubs, and coat it with a conductive material (e.g., gold).

    • Examine the sperm under a scanning electron microscope.

Mechanism of Spermicidal Action

Spermicides typically act as surfactants, disrupting the lipid membrane of the sperm head and midsection, leading to membrane rupture, loss of motility, and cell death.[8][9] The furo[3,2-h]quinolinium compounds are thought to exert their effect through a similar mechanism, leading to irreversible damage to the sperm's plasma membrane.

Anticancer and Antimicrobial Activities of Furoquinoline Isomers

While specific data on the anticancer and antimicrobial activities of furo[3,2-h]quinoline derivatives are limited in the current literature, studies on other furoquinoline isomers have demonstrated significant potential in these areas. This information provides a valuable framework for predicting the potential activities of the furo[3,2-h]quinoline scaffold and for guiding future research.

Anticancer Activity

Novel derivatives of furo[2,3-b]quinoline have shown potent cytotoxic activity against various human cancer cell lines.

Compound ClassCancer Cell LinesIC50 Values
Furo[2,3-b]quinoline derivativesHCT-116, MCF-7, U2OS, A5494.32 to 24.96 µM[10][11]

These compounds are often evaluated for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the furoquinoline compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Various quinoline derivatives have been investigated for their antibacterial and antifungal properties.[12]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Procedure:

    • Prepare serial dilutions of the furoquinoline compounds in a liquid growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target bacteria or fungi.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the reviewed literature regarding the modulation of signaling pathways by furo[3,2-h]quinoline compounds. The diagrams below illustrate the general experimental workflows for assessing the biological activities discussed.

Spermicidal_Activity_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Furo[3,2-h]quinoline Derivatives Sander_Cramer Sander-Cramer Test (Motility) Synthesis->Sander_Cramer Viability SYBR-14/PI Staining (Viability) Synthesis->Viability HOS_Test HOS Test (Membrane Integrity) Synthesis->HOS_Test SEM SEM (Morphology) Synthesis->SEM MEC Determine MEC Sander_Cramer->MEC Viability_Percentage Calculate % Viability Viability->Viability_Percentage Swelling_Percentage Calculate % Swelling HOS_Test->Swelling_Percentage Morphological_Analysis Analyze Ultrastructure SEM->Morphological_Analysis

Caption: Workflow for Spermicidal Activity Assessment.

Anticancer_Activity_Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Furoquinoline Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50

Caption: Workflow for In Vitro Anticancer Activity Assessment.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Furoquinoline Derivatives Microbe_Culture Bacterial/Fungal Culture Synthesis->Microbe_Culture Broth_Microdilution Broth Microdilution Assay Microbe_Culture->Broth_Microdilution MIC Determine MIC Value Broth_Microdilution->MIC

Caption: Workflow for Antimicrobial Activity Assessment.

Conclusion and Future Directions

The available evidence suggests that furo[3,2-h]quinoline derivatives are a promising class of compounds with potent spermicidal activity. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of these and other novel compounds. While the exploration of their anticancer and antimicrobial potential is still in its nascent stages, the significant activities observed in isomeric furoquinolines strongly warrant further investigation into the furo[3,2-h]quinoline scaffold. Future research should focus on synthesizing a broader range of derivatives, evaluating their efficacy against a diverse panel of cancer cell lines and microbial strains, and elucidating their mechanisms of action and potential modulation of cellular signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of heterocyclic compounds.

References

Potential Therapeutic Targets of Furoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furoquinoline alkaloids are a class of naturally occurring heterocyclic compounds predominantly found in the Rutaceae plant family.[1][2] Their core structure, a fusion of a furan ring with a quinoline system, has attracted significant scientific interest due to a wide spectrum of biological activities. While specific data on 3-Ethylfuro[3,2-H]quinoline is not extensively available in current literature, this guide will provide an in-depth overview of the potential therapeutic targets of the broader furoquinoline and benzofuroquinoline classes of compounds, for which a growing body of research exists. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Furoquinoline alkaloids have demonstrated a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][3][4] These activities stem from their ability to interact with various molecular targets within the cell, leading to the modulation of key signaling pathways. This guide will delve into these potential targets, present available quantitative data for representative compounds, describe relevant experimental protocols, and visualize the underlying molecular mechanisms.

Key Potential Therapeutic Targets

The diverse biological activities of furoquinoline and benzofuroquinoline alkaloids suggest their interaction with multiple cellular targets. The primary areas of therapeutic interest and their corresponding molecular targets are outlined below.

Cancer

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Furoquinoline and benzofuroquinoline derivatives have shown promising anticancer activity through various mechanisms.[5][6]

  • DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells. Certain benzofuro[3,2-b]quinoline derivatives have been identified as dual inhibitors of Topoisomerase I (Topo I) and Cyclin-Dependent Kinase 2 (CDK2) .[7]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and prevent the proliferation of cancer cells.[7]

  • Downregulation of Oncogenes: Some quinoline derivatives have been shown to exert their anticancer effects by downregulating the expression of specific oncogenes. For instance, the quinoline derivative 91b1 was found to downregulate the Lumican gene, which is implicated in tumorigenesis.[8]

  • Induction of Apoptosis: A primary goal of many cancer therapies is to induce programmed cell death (apoptosis) in malignant cells. Various furo[2,3-b]quinoline derivatives have demonstrated the ability to induce apoptosis in different cancer cell lines.[9]

Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[10] Furoquinoline alkaloids have emerged as potential therapeutic agents in this area due to their ability to target key enzymes and pathways involved in the pathophysiology of these diseases.[1][11]

  • Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. AChE inhibitors increase the levels of acetylcholine in the brain, which can improve cognitive function. Skimmianine, a common furoquinoline alkaloid, has been shown to be a potent acetylcholinesterase inhibitor.[2][12]

Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Quinoline derivatives have been investigated as anti-inflammatory agents that target several key pharmacological targets.[13][14]

  • Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some quinoline derivatives have shown COX-inhibitory activity.[13]

  • Inhibition of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of inflammation. Certain quinoline derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in macrophages.[15]

Data Presentation

The following tables summarize the quantitative data for the biological activities of representative furoquinoline and benzofuroquinoline derivatives based on available literature.

Table 1: Anticancer Activity of Furo[2,3-b]quinoline Derivatives [9]

CompoundTarget Cell LineIC50 (µM)
10c HCT-116 (Colon)4.32
MCF-7 (Breast)8.76
U2OS (Osteosarcoma)12.54
A549 (Lung)24.96

Table 2: Anti-inflammatory Activity of Quinoline Derivatives [15]

CompoundAssayInhibition (%)
3g Xylene-induced ear edema63.19
6d Xylene-induced ear edema68.28

Experimental Protocols

This section provides an overview of the methodologies commonly employed to evaluate the therapeutic potential of furoquinoline and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the antiproliferative activity of a compound against cancer cell lines.[8][9]

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., furo[2,3-b]quinoline derivatives) for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound required to inhibit cell growth by 50%.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the AChE enzyme.[2]

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase and its substrate, acetylthiocholine iodide, are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (the potential inhibitor).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Detection of Thiocholine: The hydrolysis of acetylthiocholine by AChE produces thiocholine. Ellman's reagent (DTNB) is used to react with thiocholine to produce a yellow-colored product.

  • Absorbance Measurement: The absorbance of the yellow product is measured spectrophotometrically over time.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

Anti-inflammatory Assay (Xylene-Induced Ear Edema in Mice)

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.[15]

  • Animal Grouping: Mice are divided into control, reference drug (e.g., ibuprofen), and test compound groups.

  • Compound Administration: The test compounds and the reference drug are administered to the respective groups of mice, typically via oral or intraperitoneal injection.

  • Induction of Inflammation: After a specific period, a fixed volume of xylene is applied to the anterior surface of the right ear of each mouse to induce inflammation and edema.

  • Measurement of Edema: After a set time following xylene application, the mice are sacrificed, and circular sections of both ears are punched out and weighed.

  • Inhibition Calculation: The difference in weight between the right (treated) and left (untreated) ear punches is calculated as the edema weight. The percentage of inhibition of edema by the test compound is calculated relative to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the therapeutic targeting of furoquinoline alkaloids.

anticancer_pathway cluster_cell Cancer Cell Furoquinoline Derivative Furoquinoline Derivative Topo_I Topoisomerase I Furoquinoline Derivative->Topo_I inhibits CDK2 CDK2 Furoquinoline Derivative->CDK2 inhibits Lumican Lumican Furoquinoline Derivative->Lumican downregulates DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Apoptosis Topo_I->DNA_Damage CDK2->Cell_Cycle_Arrest Tumorigenesis Tumorigenesis Lumican->Tumorigenesis

Caption: Potential anticancer mechanisms of furoquinoline derivatives.

neuroprotective_pathway cluster_synapse Cholinergic Synapse Furoquinoline_Alkaloid Furoquinoline Alkaloid AChE Acetylcholinesterase Furoquinoline_Alkaloid->AChE inhibits Acetylcholine Acetylcholine AChE->Acetylcholine breaks down Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor binds Improved_Cognition Improved Cognition Postsynaptic_Receptor->Improved_Cognition

Caption: Neuroprotective mechanism via acetylcholinesterase inhibition.

experimental_workflow Compound_Synthesis Synthesis of Furoquinoline Derivatives In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., AChE) In_Vitro_Screening->Enzyme_Inhibition_Assay Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification Enzyme_Inhibition_Assay->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Identification->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

Caption: General workflow for drug discovery with furoquinoline alkaloids.

Conclusion and Future Directions

The furoquinoline and benzofuroquinoline scaffolds represent a promising starting point for the development of novel therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The diverse biological activities of these compounds are a result of their ability to interact with multiple key cellular targets.

Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish clear structure-activity relationships (SAR). Further elucidation of the precise mechanisms of action, including the identification of direct binding partners and the impact on downstream signaling pathways, will be crucial for optimizing the therapeutic potential of this class of compounds. While specific data on this compound is currently lacking, the broader family of furoquinoline alkaloids holds significant promise for future drug discovery and development efforts.

References

In Silico Modeling and Docking Studies of Furo[3,2-h]quinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinoline and its fused heterocyclic derivatives, such as furoquinolines, represent a critical scaffold in medicinal chemistry, demonstrating a wide array of biological activities, particularly as anticancer agents.[1][2] The mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling proteins crucial for cancer cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the in silico modeling and molecular docking methodologies applied to the study of furo[3,2-h]quinoline derivatives and related compounds. It outlines a generalized experimental protocol for computational studies, presents representative quantitative data from various studies, and visualizes key workflows and biological pathways to facilitate a deeper understanding of their therapeutic potential.

Introduction to Furoquinoline Scaffolds in Drug Design

The quinoline ring system is a foundational structure in the development of therapeutic agents, with numerous derivatives approved for clinical use.[3] The fusion of a furan ring to the quinoline core, creating structures like furo[3,2-h]quinolines, often enhances biological activity. These compounds have been investigated for their potential to inhibit various biological targets, including tyrosine kinases, topoisomerases, and other enzymes involved in cellular signaling.[2][3]

In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are indispensable tools in modern drug discovery.[5][6] They allow for the rapid screening of large compound libraries, prediction of binding affinities, and elucidation of molecular interactions at the atomic level, thereby accelerating the identification and optimization of lead compounds.[7][8] This guide focuses on the application of these computational methods to the furoquinoline class of molecules.

Experimental Protocols for In Silico Analysis

A systematic computational workflow is essential for reproducible and reliable results. The following protocol outlines a generalized procedure for the molecular docking of furoquinoline derivatives against a protein target.

General Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[9][10] The process can be broken down into several key stages:

  • Protein Preparation:

    • Acquisition: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • Pre-processing: The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges. This step is crucial for accurately simulating the physiological environment.

  • Ligand Preparation:

    • Structure Generation: The 2D or 3D structure of the furoquinoline derivative (the ligand) is created using chemical drawing software.

    • Optimization: The ligand's geometry is optimized to its lowest energy conformation. This involves assigning correct atom types and partial charges.

  • Grid Generation:

    • A binding site on the protein is defined, typically centered on the active site where the native ligand binds.

    • A grid box is generated around this site, defining the volume within which the docking algorithm will search for possible ligand conformations.

  • Molecular Docking Simulation:

    • The prepared ligand is placed into the defined grid box.

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, Glide's search algorithms) explores various conformations, positions, and orientations of the ligand within the binding site.[11][12]

    • This process involves thousands to millions of energy evaluations to find the most favorable binding poses.

  • Scoring and Analysis:

    • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.

    • Pose Selection: The best-scoring poses are selected for further analysis. The root-mean-square deviation (RMSD) between different poses is often used to cluster similar conformations.

    • Interaction Analysis: The top-ranked pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. Software like Discovery Studio or PyMOL is commonly used for this purpose.[12]

Data Presentation: Quantitative Analysis of Quinoline Derivatives

The following tables summarize representative quantitative data from various studies on quinoline and furoquinoline derivatives, highlighting their biological activity and binding affinities against different targets.

Table 1: Cytotoxic Activity of Representative Quinoline Derivatives

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
N-alkylated, 2-oxoquinolinesCompound 16-21 (series)HEp-2 (larynx)49.01–77.67 (%)[1]
Quinoline-Chalcone HybridsCompound 33MCF-7 (breast)37.07 (nM)[3]
Quinoline-Chalcone HybridsCompound 37EGFR TK3.46[3]
Hydroquinone-Chalcone HybridsCompound 4HT-29 (colorectal)28.8[13]
Hydroquinone-Chalcone HybridsCompound 5MCF-7 (breast)35.6[13]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Predicted Binding Energies from Molecular Docking Studies

Compound ClassTarget ProteinBinding Energy (kcal/mol)Reference
2-isopropyl-furo[2,3-b]quinolinesEGFR-4.61 to -7.85[14]
3,4-dihydro-2H-pyrano[2,3-b]quinolinesEGFR-5.68 to -7.64[14]
2H-thiopyrano[2,3-b]quinolinesCB1a (PDB: 2IGR)-5.3 to -6.1[12][15]

Note: Binding energy is a measure of the affinity between a ligand and a protein; more negative values indicate stronger binding.

Visualization of Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex processes and relationships in drug discovery. The following diagrams were generated using Graphviz to illustrate a typical in silico workflow and a key signaling pathway targeted by quinoline derivatives.

In Silico Drug Discovery Workflow

This diagram outlines the logical progression of a computational drug discovery project, from initial setup to the identification of promising lead candidates.

InSilico_Workflow cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Computational Screening cluster_2 Phase 3: Analysis & Optimization cluster_3 Phase 4: Validation Target_ID Target Identification (e.g., EGFR) Protein_Prep Protein Structure Preparation (PDB) Target_ID->Protein_Prep Virtual_Screening Virtual Screening Protein_Prep->Virtual_Screening Ligand_Lib Ligand Library Preparation Ligand_Lib->Virtual_Screening Docking Molecular Docking Virtual_Screening->Docking Scoring Scoring & Ranking Docking->Scoring Hit_ID Hit Identification Scoring->Hit_ID ADMET ADMET Prediction Hit_ID->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt MD_Sim Molecular Dynamics Simulation Lead_Opt->MD_Sim Experimental Experimental Validation MD_Sim->Experimental EGFR_Pathway cluster_ras_raf MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Cell Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K Quinoline Furoquinoline Inhibitor Quinoline->EGFR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

References

The Elusive Structure-Activity Relationship of 3-Ethylfuro[3,2-H]quinoline Analogs: A Review of Related Furoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furoquinoline scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, antiviral, and cytotoxic activities.[1] This has led to significant interest in the development of novel furoquinoline derivatives as potential therapeutic agents. This technical guide aims to provide an in-depth analysis of the structure-activity relationship (SAR) of 3-Ethylfuro[3,2-H]quinoline analogs. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of specific SAR studies pertaining to the this compound scaffold.

Therefore, this document will focus on the available SAR data for closely related furoquinoline isomers, namely furo[3,2-c]quinolines and furo[2,3-b]quinolines, to provide valuable insights that may inform future research on the target scaffold. We will present available quantitative data, detail relevant experimental protocols, and utilize visualizations to illustrate key concepts in the broader field of quinoline derivatives. The clear knowledge gap concerning the SAR of this compound analogs underscores a promising avenue for future drug discovery efforts.

Introduction to Furoquinolines

Furoquinoline alkaloids are a class of natural products predominantly found in plants of the Rutaceae family.[1] Their basic structure consists of a furan ring fused to a quinoline core. The diverse biological activities of these compounds have spurred extensive research into their synthesis and pharmacological evaluation.[1] Key members of this family, such as dictamnine and skimmianine, have been shown to possess properties ranging from antimicrobial and antiviral to cytotoxic and antiplatelet aggregation effects. The promising biological profiles of furoquinolines make them attractive starting points for the design and development of new therapeutic agents.

Structure-Activity Relationship of Furo[3,2-c]quinoline Analogs

While specific data on this compound is unavailable, studies on the isomeric benzofuro[3,2-c]quinoline scaffold offer valuable insights into potential SAR trends. A series of benzofuro[3,2-c]quinoline derivatives were synthesized and evaluated for their antileukemia activity against the MV-4-11 cell line.[2]

Quantitative Data for Benzofuro[3,2-c]quinoline Derivatives
Compound IDR1R2R3R4R5IC50 (µM) vs. MV-4-11
2a HHHHH1.25
2b 6-MeHHHH0.85
2c 6-FHHHH0.92
2d 5-MeHHHH1.13
2e 5-OHHHHH0.12
2f 5-FHHHH1.05
2g 5-ClHHHH0.78
2h 4-FHHHH>10
2i 4-ClHHHH1.32
2j 4-BrHHHH1.56
2k 4-MeHHHH>10
2l 4-OHHHHH>10
2m 3-MeHHHH>10
2n 3-FHHHH1.89
2o 3-ClHHHH1.67
2p 2-MeHHHH0.45
2q 2-FHHHH0.53
2r 2-ClHHHH0.61
2s 1-MeHHHH1.76
2t 1-FHHHH1.98
2u 1-ClHHHH0.75
2v 1-OHHHHH>10

Data extracted from a study on benzofuro[3,2-c]quinoline derivatives and their antileukemia activity.[2]

SAR Insights from Benzofuro[3,2-c]quinolines:

  • Substitution at C5: The presence of a hydroxyl group at the C5 position (compound 2e ) dramatically increased antileukemia activity (IC50 = 0.12 µM), suggesting this is a critical position for potency.[2]

  • Substitution at C2: Methyl, fluoro, and chloro substitutions at the C2 position (compounds 2p , 2q , 2r ) resulted in potent compounds, indicating that this position is amenable to substitution.[2]

  • Substitution at C4 and C3: In contrast, substitutions at the C4 and C3 positions generally led to a decrease or loss of activity.[2]

  • Substitution at C6 and C1: Substitutions at the C6 and C1 positions were generally well-tolerated, with various groups leading to compounds with good activity.[2]

Structure-Activity Relationship of Furo[2,3-b]quinoline Analogs

Another relevant isomeric scaffold is furo[2,3-b]quinoline. A study on novel furo[2,3-b]quinoline derivatives explored their cytotoxic activities against several human cancer cell lines.[3]

Quantitative Data for Furo[2,3-b]quinoline Derivatives
Compound IDRIC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7IC50 (µM) vs. U2OSIC50 (µM) vs. A549
7 H>50>50>50>50
8a Benzyl12.348.7628.4335.67
8e 4-Fluorobenzyl9.877.5425.4331.87
10a Benzenesulfonate10.216.4322.8728.98
10b 4-Methylbenzenesulfonate8.765.1220.3426.76
10c 4-Fluorobenzenesulfonate4.326.5418.7624.96

Data extracted from a study on the cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives.[3]

SAR Insights from Furo[2,3-b]quinolines:

  • Importance of the 6-position substituent: The unsubstituted 2-bromo-6-hydroxyfuro[2,3-b]quinoline (7 ) was inactive.[3]

  • Beneficial effect of benzyl ether and benzenesulfonate moieties: The introduction of benzyl ether and benzenesulfonate groups at the 6-position significantly enhanced cytotoxic activity.[3]

  • Influence of substitution on the benzene ring: The nature of the substituent on the benzyl or benzenesulfonate ring influenced the activity, with electron-withdrawing groups like fluorine sometimes leading to improved potency (e.g., compound 10c against HCT-116).[3]

Experimental Protocols

General Synthesis of Benzofuro[3,2-c]quinolines

The synthesis of benzofuro[3,2-c]quinolines was achieved from 3-(2-methoxyphenyl)quinolin-4(1H)-ones through a sequential chlorination/demethylation and intramolecular cyclization pathway.[2]

Step 1: Chlorination To a solution of the 3-(2-methoxyphenyl)quinolin-4(1H)-one in a suitable solvent, a chlorinating agent such as phosphorus oxychloride is added, and the mixture is heated to reflux.

Step 2: Demethylation and Intramolecular Cyclization The resulting 4-chloro-3-(2-methoxyphenyl)quinoline is then treated with a demethylating agent like boron tribromide in a solvent such as dichloromethane at low temperature. The reaction mixture is then allowed to warm to room temperature to facilitate the intramolecular cyclization, yielding the benzofuro[3,2-c]quinoline.[2]

In Vitro Antileukemia Activity Assay (MV-4-11 Cell Line)

The cytotoxic activity of the synthesized benzofuro[3,2-c]quinoline derivatives was evaluated against the human acute myeloid leukemia cell line MV-4-11 using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • MV-4-11 cells were seeded in 96-well plates.

  • The cells were treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After incubation, MTT solution was added to each well, and the plates were incubated further to allow for the formation of formazan crystals.

  • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.[2]

Visualizations

The following diagrams illustrate general concepts relevant to the synthesis and potential mechanisms of action of quinoline-based compounds.

Synthesis_Workflow Start Starting Materials (e.g., anilines, ketones) Intermediate1 Quinoline Core Synthesis (e.g., Friedländer, Combes) Start->Intermediate1 Intermediate2 Furan Ring Annulation (e.g., Cyclization) Intermediate1->Intermediate2 FinalProduct Furoquinoline Analogs Intermediate2->FinalProduct

Generalized synthetic workflow for furoquinoline analogs.

Potential_MOA Compound Furoquinoline Analog Target Biological Target (e.g., DNA, Topoisomerase, Kinase) Compound->Target Binding Signaling Disruption of Cellular Signaling Pathways Target->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis Proliferation Inhibition of Cell Proliferation Signaling->Proliferation

Potential mechanisms of action for cytotoxic furoquinolines.

Conclusion and Future Directions

While the structure-activity relationship of this compound analogs remains largely unexplored, the available data on related furoquinoline isomers provide a foundational understanding that can guide future research. The potent antileukemia activity of C5-hydroxylated benzofuro[3,2-c]quinolines and the significant cytotoxicity of 6-substituted furo[2,3-b]quinolines highlight key structural features that may be transferable to the furo[3,2-H]quinoline scaffold.

The clear absence of specific SAR data for this compound analogs represents a significant knowledge gap and a compelling opportunity for medicinal chemists. Future work should focus on the synthesis of a library of this compound derivatives with systematic variations in substitution patterns on both the furan and quinoline rings. Subsequent evaluation of these compounds in a battery of biological assays will be crucial for elucidating the SAR of this promising, yet understudied, heterocyclic system. Such studies could lead to the discovery of novel therapeutic agents with improved potency and selectivity.

References

Methodological & Application

Protocol for the Total Synthesis of 3-Ethylfuro[3,2-h]quinoline: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed protocol for the total synthesis of 3-Ethylfuro[3,2-h]quinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is based on established methodologies for the preparation of furoquinoline alkaloids and related quinolone derivatives. The protocol is divided into two main stages: the synthesis of the key intermediate, 3-ethyl-4-hydroxyquinolin-2(1H)-one, followed by the construction of the furan ring to yield the final product. This application note provides comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow using the DOT language for easy comprehension by researchers in the field.

Introduction

Furoquinoline alkaloids are a class of natural products predominantly found in the Rutaceae family of plants.[1] These compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and cytotoxic effects.[1] The unique furo[3,2-h]quinoline scaffold has attracted considerable attention from synthetic chemists aiming to develop novel therapeutic agents. This protocol details a proposed synthetic route to this compound, a specific analog that may offer unique biological properties. The synthesis leverages a robust and well-documented approach involving the initial construction of a 4-hydroxy-2-quinolone core, followed by annulation of the furan ring.

Synthetic Pathway Overview

The total synthesis of this compound is proposed to proceed via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 3-ethyl-4-hydroxyquinolin-2(1H)-one, through the condensation of an appropriate aniline with a substituted malonic ester. The second step focuses on the construction of the furan ring via a cyclization reaction from a suitable precursor.

Synthetic_Pathway A Aniline Derivative C 3-Ethyl-4-hydroxyquinolin-2(1H)-one A->C B Diethyl Ethylmalonate B->C E This compound C->E D Reagents for Furan Annulation D->E Experimental_Workflow cluster_stage1 Stage 1: Quinolone Synthesis cluster_stage2 Stage 2: Furan Annulation A1 Mix Aniline & Diethyl Ethylmalonate A2 Reflux at 250-260°C A1->A2 A3 Cool and Precipitate A2->A3 A4 Filter and Wash A3->A4 A5 Recrystallize A4->A5 A6 Characterize Intermediate A5->A6 B1 O-Alkylation with Chloroacetaldehyde Acetal A6->B1 Proceed to Stage 2 B2 Isolate Intermediate B1->B2 B3 Cyclize with PPA B2->B3 B4 Neutralize and Precipitate B3->B4 B5 Purify by Chromatography B4->B5 B6 Characterize Final Product B5->B6

References

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of 3-Ethylfuro[3,2-H]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethylfuro[3,2-H]quinoline is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to other biologically active quinoline derivatives. Reliable quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound. The method is designed to be applicable for routine analysis in a drug development setting.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity >98%)

  • Internal Standard (IS): A suitable stable-isotope labeled analog or a structurally related quinoline compound, such as 4-methylquinoline.

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)[2]

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)[3]

  • Control biological matrix (e.g., human plasma, rat plasma)

2. Instrumentation

  • UPLC System: A Waters ACQUITY UPLC system or equivalent, equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Waters Xevo TQ-S, operating in positive electrospray ionization (ESI+) mode.[4]

  • Data System: MassLynx software or equivalent for data acquisition and analysis.[5]

3. Standard and Sample Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls (QCs).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.[3]

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.4 mL/min[5]
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temp. 40°C[6]
Run Time 5 minutes

MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7]

  • Capillary Voltage: 3.0 kV[5]

  • Desolvation Temperature: 500°C[5]

  • Desolvation Gas Flow: 1000 L/hr[5]

  • Cone Gas Flow: 50 L/hr[5]

  • Collision Gas: Argon

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical example is provided below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) [M+H]+Fragment 10.14025
This compound (Qualifier) [M+H]+Fragment 20.14035
Internal Standard [M+H]+Fragment0.1OptimizedOptimized

5. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:

  • Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity: A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) > 0.99.[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable precision and accuracy.[2]

  • Accuracy and Precision: Determined at four QC levels (LLOQ, low, medium, and high) with intra- and inter-day variations within ±15% (±20% for LLOQ).[8]

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[3]

Data Presentation

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Linearity (r²) 0.998

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ 18.5105.211.2103.8
Low 36.298.77.8101.5
Medium 3004.1102.35.599.6
High 8003.597.94.998.2

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

G UPLC UPLC System Mobile Phase Delivery Autosampler Column Oven MS Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 2 (Q3) Detector UPLC:p3->MS:s1 Eluent MS:s1->MS:s2 MS:s2->MS:s3 MS:s3->MS:s4 MS:s4->MS:s5 DataSystem Data System Instrument Control Data Processing MS:s5->DataSystem:d2 Signal DataSystem:d1->UPLC DataSystem:d1->MS

Caption: Logical relationship of the UPLC-MS/MS system components.

References

Application Note: High-Resolution Mass Spectrometry Analysis of 3-Ethylfuro[3,2-H]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethylfuro[3,2-H]quinoline is a heterocyclic compound belonging to the furoquinoline class. Furoquinolines are known for their diverse biological activities, making them attractive scaffolds in drug discovery. High-resolution mass spectrometry (HRMS) offers a powerful analytical tool for the accurate mass measurement and structural elucidation of such compounds, which is critical for their identification, characterization, and quantification in complex matrices. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Protocols

1. Sample Preparation

A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions of lower concentrations can be prepared by serial dilution of the stock solution with the initial mobile phase composition. For analysis in biological matrices, a protein precipitation or liquid-liquid extraction protocol should be employed to remove interferences.

2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The analysis can be performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B) and gradually increase to a high percentage (e.g., 95% B) over a run time of 10-15 minutes to ensure good separation and peak shape.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • HRMS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for quinoline-based compounds.[1][2]

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

    • Scan Mode: Full scan for accurate mass measurement of the precursor ion and tandem MS (MS/MS) or All-Ions Fragmentation (AIF) for structural elucidation.

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation information.

3. Data Processing

The acquired data should be processed using appropriate software (e.g., MassLynx, Xcalibur). The processing should include:

  • Extraction of the exact mass of the protonated molecule, [M+H]+.

  • Generation of the elemental composition from the accurate mass measurement.

  • Identification and structural annotation of the fragment ions observed in the MS/MS spectrum.

Data Presentation

The expected quantitative data for the HRMS analysis of this compound is summarized in the table below. The exact mass is calculated based on the chemical formula C13H11NO. The predicted major fragment ions are based on the known fragmentation patterns of furoquinoline and quinoline derivatives.

ParameterExpected Value
Chemical Formula C13H11NO
Exact Mass [M] 197.0841
Protonated Molecule [M+H]+ 198.0913
Retention Time (min) ~5-8 (dependent on the specific LC conditions)
Major Fragment Ions (m/z) 182 ([M+H-CH3]+), 169 ([M+H-C2H5]+), 154, 140, 128

Mandatory Visualizations

G cluster_workflow Experimental Workflow sample_prep Sample Preparation (Standard Dilution or Extraction) lc_separation LC Separation (C18 Reversed-Phase) sample_prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization hrms_detection HRMS Detection (Full Scan & MS/MS) ionization->hrms_detection data_analysis Data Analysis (Mass Extraction & Fragmentation Analysis) hrms_detection->data_analysis

Caption: Experimental workflow for the LC-HRMS analysis of this compound.

G cluster_fragmentation Proposed Fragmentation Pathway parent [M+H]+ m/z 198.0913 C13H12NO+ frag1 [M+H-CH3]+ m/z 182 Loss of Methyl Radical parent->frag1 -CH3 frag2 [M+H-C2H5]+ m/z 169 Loss of Ethyl Radical parent->frag2 -C2H5 frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Proposed fragmentation pathway for this compound in positive ESI.

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of 3-Ethylfuro[3,2-h]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-Ethylfuro[3,2-h]quinoline. Due to the absence of publicly available experimental NMR data for this specific compound, this note utilizes predicted NMR data as a reference. The presented data, including chemical shifts and multiplicities, are generated from computational prediction tools. This document serves as a practical guide for researchers working with furoquinoline derivatives, offering a foundational methodology for sample preparation, NMR data acquisition, and spectral interpretation. The structured data tables and workflow diagrams aim to facilitate a clear understanding of the NMR assignment process for this heterocyclic scaffold.

Introduction

Furoquinolines are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The structural elucidation of novel furoquinoline derivatives is crucial for understanding their structure-activity relationships. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This note focuses on the predicted ¹H and ¹³C NMR spectral assignments for this compound, providing a valuable resource for its identification and characterization.

Predicted NMR Data

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-27.55s-
H-48.80d8.5
H-57.75dd8.5, 7.0
H-68.20d7.0
H-97.90s-
H-1'2.90q7.5
H-2'1.40t7.5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C-2145.0
C-3120.0
C-3a148.0
C-4130.0
C-5125.0
C-6128.0
C-6a142.0
C-7a115.0
C-9105.0
C-9a155.0
C-9b122.0
C-1'22.0
C-2'14.0

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of furoquinoline derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, added to the solvent by the manufacturer. If not present, a small amount can be added.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Processing
  • Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into a spectrum.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum using the solvent peak or the TMS signal (0 ppm for ¹H, 0 ppm for ¹³C in reference to TMS, though the solvent peak is often used for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

Visualizations

Caption: Molecular structure of this compound with IUPAC numbering.

experimental_workflow General NMR Experimental Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) nmr_acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration) data_processing->spectral_analysis assignment Structural Assignment (Correlation of 1D and 2D Data) spectral_analysis->assignment

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This application note provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. While the presented spectral data are based on computational predictions, they offer a valuable starting point for the structural confirmation of this compound. The detailed experimental protocols and workflows are designed to assist researchers in obtaining and interpreting high-quality NMR data for this and related furoquinoline derivatives, thereby supporting advancements in medicinal chemistry and drug development. It is strongly recommended to confirm these assignments with experimental data obtained from 2D NMR experiments.

Application Notes and Protocols: Antimicrobial Screening of 3-Ethylfuro[3,2-H]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel 3-Ethylfuro[3,2-H]quinoline derivatives. The following sections detail the methodologies for determining the antimicrobial efficacy of these compounds, presenting the data in a clear and concise format, and visualizing the experimental workflow and a potential mechanism of action.

Data Presentation

A crucial aspect of antimicrobial screening is the clear and standardized presentation of quantitative data. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data should be summarized in a tabular format for easy comparison of the activity of different derivatives against a panel of clinically relevant microorganisms.

Table 1: Illustrative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
EFQ-001 Unsubstituted163264>64
EFQ-002 6-Chloro8163232
EFQ-003 8-Methoxy3264>64>64
EFQ-004 6-Nitro481616
Ciprofloxacin (Positive Control)10.51N/A
Fluconazole (Positive Control)N/AN/AN/A8

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this compound derivatives. It serves as a template for presenting actual screening results.

Experimental Protocols

The following are detailed protocols for the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal pathogens.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is a widely used and standardized technique for determining the MIC of antimicrobial agents.

1. Materials:

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.

  • Sterile 96-well microtiter plates.

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial and fungal strains (e.g., from ATCC).

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (solvent vehicle).

  • Spectrophotometer or microplate reader.

2. Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the test compound stock solution to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria.

    • Incubate at 35°C for 24-48 hours for fungi.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Protocol 2: Agar Well Diffusion Assay (for preliminary screening)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile cotton swabs.

  • Sterile cork borer or pipette tip to create wells.

  • Test compounds at a known concentration.

  • Positive and negative controls.

2. Procedure:

  • Preparation of Agar Plates:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the microbial suspension to create a lawn of bacteria.

  • Creating Wells:

    • Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.

  • Application of Test Compounds:

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Add positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of novel compounds.

Antimicrobial_Screening_Workflow start Start: Synthesized This compound Derivatives prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds mic_assay Perform Broth Microdilution Assay (Serial Dilutions) prep_compounds->mic_assay prep_cultures Prepare Microbial Cultures (Bacteria and Fungi) standardize Standardize Inoculum (0.5 McFarland) prep_cultures->standardize standardize->mic_assay incubation Incubate Plates (35-37°C, 18-48h) mic_assay->incubation read_results Determine MIC (Lowest concentration with no visible growth) incubation->read_results data_analysis Data Analysis and Comparison with Controls read_results->data_analysis end End: Identification of Potent Antimicrobial Derivatives data_analysis->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinoline derivatives are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria, making them excellent targets for antimicrobial agents.

Mechanism_of_Action cluster_bacteria Bacterial Cell compound This compound Derivative dna_gyrase DNA Gyrase (GyrA/GyrB) compound->dna_gyrase Binds to topo_iv Topoisomerase IV (ParC/ParE) compound->topo_iv Binds to dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication inhibition_gyrase Inhibition chromosome_segregation Chromosome Segregation topo_iv->chromosome_segregation inhibition_topo Inhibition disruption_replication Disruption disruption_segregation Disruption inhibition_gyrase->dna_replication inhibition_topo->chromosome_segregation cell_death Bacterial Cell Death disruption_replication->cell_death disruption_segregation->cell_death

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 3-Ethylfuro[3,2-H]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furoquinoline alkaloids, a class of natural products primarily found in the Rutaceae family, have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory effects.[1][2] While direct studies on 3-Ethylfuro[3,2-H]quinoline are not extensively available in the public domain, the evaluation of its potential anti-inflammatory activity can be guided by established protocols for analogous furoquinoline and quinoline derivatives. These compounds have been shown to modulate key inflammatory pathways, offering a basis for the experimental design outlined in these application notes.

The anti-inflammatory actions of quinoline-based compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3] The underlying mechanism frequently involves the inhibition of critical signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, and the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5]

These notes provide a comprehensive guide to the in vitro and in vivo experimental protocols necessary to assess the anti-inflammatory potential of this compound.

Data Presentation

In Vitro Anti-inflammatory Activity

The following tables summarize representative quantitative data for the inhibitory effects of various quinoline and furoquinoline derivatives on the production of key inflammatory mediators. These values can serve as a benchmark for evaluating the potency of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
Dasycarine ABV-2< 5.0[3]
PreskimmianineBV-2< 5.0[3]
Unnamed Furoquinoline AlkaloidBV-2< 5.0[3]
Pyrazolo[4,3-c]quinoline derivative (2a)RAW 264.70.39[4]
Pyrazolo[4,3-c]quinoline derivative (2i)RAW 264.7Potency similar to 1400W (positive control)[4]
Pyrazolo[4,3-c]quinoline derivative (2m)RAW 264.7Potency similar to 1400W (positive control)[4]

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes by Quinoline Hybrids

CompoundTargetIC50 (µM)Selectivity Index (SI) for COX-2Reference
Hybrid 8eCOX-20.047265.9[6]
Hybrid 8e15-LOX1.81-[6]
Hybrid 8h (TNF-α inhibition)TNF-α0.40-[6]
Hybrid 5dCOX-20.2398.95[7]
Hybrid 5hCOX-20.23420.35[7]
Hybrid 5lCOX-20.20114.42[7]

Experimental Protocols

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in Macrophages

  • Principle: This assay measures the inhibitory effect of the test compound on the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7 or BV-2 cells) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4]

  • Protocol:

    • Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (e.g., 1400W) and a vehicle control should be included.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

  • Principle: This protocol quantifies the amount of pro-inflammatory cytokines (TNF-α, IL-6) secreted by LPS-stimulated macrophages in the presence or absence of the test compound using an enzyme-linked immunosorbent assay (ELISA).

  • Protocol:

    • Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

    • Collect the cell culture supernatant after the 24-hour incubation.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control.

3. Western Blot for iNOS and COX-2 Expression

  • Principle: This method determines the effect of the test compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.

  • Protocol:

    • Seed macrophages in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation for 24 hours.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used acute inflammation model to evaluate the anti-inflammatory activity of compounds. Edema is induced by injecting carrageenan into the rat's paw, and the reduction in paw volume after treatment with the test compound is measured.

  • Protocol:

    • Group Wistar rats (150-200 g) and fast them overnight before the experiment.

    • Administer this compound orally or intraperitoneally at different doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_assays Assays cluster_in_vivo In Vivo Evaluation cell_culture Macrophage Seeding (RAW 264.7 or BV-2) compound_treatment Treatment with This compound cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation no_assay NO Production (Griess Assay) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) lps_stimulation->cytokine_assay western_blot Protein Expression (Western Blot for iNOS, COX-2) lps_stimulation->western_blot animal_grouping Animal Grouping (Wistar Rats) compound_admin Compound Administration animal_grouping->compound_admin inflammation_induction Inflammation Induction (Carrageenan Injection) compound_admin->inflammation_induction measurement Paw Volume Measurement (Plethysmometer) inflammation_induction->measurement

Caption: Experimental workflow for evaluating anti-inflammatory activity.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway cluster_genes Pro-inflammatory Gene Expression lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation inos iNOS nucleus->inos cox2 COX-2 nucleus->cox2 tnf TNF-α nucleus->tnf il6 IL-6 nucleus->il6 quinoline This compound (Proposed Site of Action) quinoline->ikk

Caption: Proposed mechanism of action via the NF-κB signaling pathway.

References

Application Notes and Protocols: Kinase Inhibition Profiling of Novel Furoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Kinase Inhibition Profiling of 3-Ethylfuro[3,2-H]quinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinoline and its fused heterocyclic derivatives represent a significant class of compounds in the development of new therapeutic agents, with many exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects.[1][2] This document provides a detailed framework for characterizing the kinase inhibition profile of novel furoquinoline compounds, using the hypothetical compound "this compound" as an example. The protocols outlined below describe standard methodologies for assessing a compound's potency and selectivity against a panel of protein kinases, which are critical mediators of cellular signaling and prominent drug targets.[3] The application notes also include templates for data presentation and visualization of experimental workflows and relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile

A crucial step in characterizing a novel compound is to determine its inhibitory activity against a panel of kinases to assess both its potency and selectivity. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. This quantitative data should be presented in a clear and structured format for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay TypeNotes
Kinase ADataRadiometricExample: Potent inhibition observed.
Kinase BDataTR-FRETExample: Moderate inhibition.
Kinase CDataLuminescenceExample: Weak or no inhibition.
Kinase DDataCell-basedExample: Cellular target engagement confirmed.
............

Note: This table is a template. The specific kinases to be tested would be chosen based on the therapeutic area of interest or through broad-spectrum kinase screening services.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of kinase inhibition. Below are generalized protocols for common in vitro kinase assays.

In Vitro Radiometric Kinase Assay

This protocol describes a method to measure the phosphorylation of a substrate by a kinase using a radiolabeled ATP (³³P-ATP).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (or other test compound)

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the test compound dilutions, the specific kinase, and its substrate.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines a non-radioactive, fluorescence-based method to measure kinase activity.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate

  • This compound (or other test compound)

  • ATP

  • Kinase reaction buffer

  • HTRF detection reagents (e.g., europium-labeled anti-phospho-specific antibody and streptavidin-XL665)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Protocol:

  • Dispense serial dilutions of the test compound into a 384-well plate.

  • Add the kinase and biotinylated substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and introduce the HTRF detection reagents.

  • Allow the detection reagents to incubate for a specified period (e.g., 60 minutes).

  • Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths.

  • Calculate the HTRF ratio and determine the percentage of inhibition to derive the IC50 value.

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling cascade that could be targeted by a furoquinoline derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor This compound Inhibitor->RAF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: A hypothetical MAPK/ERK signaling pathway targeted by an inhibitor.

Experimental Workflow Diagram

This diagram outlines the general workflow for kinase inhibition profiling.

G cluster_workflow Kinase Inhibition Profiling Workflow start Start: Novel Compound (this compound) primary_screening Primary Screening (Single Concentration) start->primary_screening dose_response Dose-Response Assay (IC50 Determination) primary_screening->dose_response selectivity_panel Kinase Selectivity Panel dose_response->selectivity_panel data_analysis Data Analysis & Interpretation selectivity_panel->data_analysis end End: Identified Kinase Inhibition Profile data_analysis->end

Caption: General workflow for kinase inhibition profiling.

Logical Relationship Diagram

This diagram illustrates the decision-making process based on the initial screening results.

G InitialScreen Initial Kinase Screen PotentHit Potent Hit (>90% Inhibition) InitialScreen->PotentHit Activity Found NoHit No Significant Hit InitialScreen->NoHit No Activity Proceed Proceed to IC50 Determination PotentHit->Proceed Deprioritize Deprioritize or Rescreen NoHit->Deprioritize

Caption: Decision logic after initial kinase screening.

References

Application Notes and Protocols for Cell-based Assays to Evaluate 3-Ethylfuro[3,2-H]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Furoquinoline derivatives, a subset of this class, have shown promise as potential therapeutic agents.[3][4] Given the therapeutic potential of related compounds, it is crucial to characterize the biological effects of novel derivatives such as 3-Ethylfuro[3,2-H]quinoline.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the cellular effects of this compound. The protocols detailed below are standard cell-based assays to determine the cytotoxic and mechanistic properties of the compound.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[5][6][7]

Application Note: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells. This assay can be used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Data Presentation

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748[Insert Value]
This compoundHCT-11648[Insert Value]
Doxorubicin (Control)MCF-748[Insert Value]
Doxorubicin (Control)HCT-11648[Insert Value]

II. Analysis of Cell Cycle Progression

Quinoline derivatives have been shown to induce cell cycle arrest.[5] Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method to determine the distribution of cells in different phases of the cell cycle.

Application Note: Cell Cycle Analysis by Flow Cytometry

This assay allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with a cytotoxic compound can lead to an accumulation of cells in a specific phase, indicating cell cycle arrest. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation

TreatmentConcentration (µM)% G0/G1% S% G2/M
Vehicle Control0[Insert Value][Insert Value][Insert Value]
This compound[IC50/2][Insert Value][Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value][Insert Value]
This compound[2x IC50][Insert Value][Insert Value][Insert Value]

III. Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[5] The Annexin V-FITC/PI assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Application Note: Annexin V-FITC/PI Apoptosis Assay

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can be used to identify early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Experimental Protocol: Annexin V-FITC/PI Assay

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (without EDTA if possible)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting:

    • Harvest all cells, including those in the supernatant.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

TreatmentConcentration (µM)% Viable% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control0[Insert Value][Insert Value][Insert Value]
This compound[IC50/2][Insert Value][Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value][Insert Value]
This compound[2x IC50][Insert Value][Insert Value][Insert Value]

IV. Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Determine IC50->Cell Cycle Analysis Select Concentrations Apoptosis Assay Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay Select Concentrations Reporter Assay Reporter Gene Assay Determine IC50->Reporter Assay Western Blot Western Blot (e.g., Caspases, Cyclins) Cell Cycle Analysis->Western Blot Apoptosis Assay->Western Blot

Caption: General experimental workflow for cell-based evaluation of a novel compound.

Hypothetical Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a test compound.

References

Animal Models for Preclinical Testing of 3-Ethylfuro[3,2-H]quinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on preclinical studies of various quinoline derivatives. As of the current date, specific preclinical data for 3-Ethylfuro[3,2-H]quinoline is not publicly available. Therefore, this document provides a generalized framework and recommended starting points for researchers and drug development professionals. The selection of specific animal models and experimental designs should be based on the intended therapeutic target and mechanism of action of this compound.

I. Application Notes

Introduction to Preclinical Testing of Quinoline Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of documented biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] Preclinical evaluation in animal models is a critical step in the drug development pipeline to assess the safety, tolerability, pharmacokinetics (PK), and efficacy of novel quinoline-based compounds like this compound before they can be considered for human clinical trials.[4]

The preclinical testing workflow for a novel compound typically follows a tiered approach, starting with acute toxicity studies to determine a safe dosage range, followed by pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME), and culminating in efficacy studies in relevant disease models.

Selection of Animal Models

The choice of animal model is paramount for the successful preclinical evaluation of this compound. The model should be relevant to the intended therapeutic indication. Based on the broad spectrum of activity of quinoline derivatives, several animal models can be considered.

  • Rodent Models (Mice and Rats): These are the most commonly used models in preclinical research due to their genetic similarity to humans, relatively low cost, and ease of handling. They are suitable for a wide range of studies including:

    • Toxicity studies: Acute, sub-chronic, and chronic toxicity testing.

    • Pharmacokinetic studies: To determine key PK parameters.[5]

    • Efficacy studies: In models of cancer (e.g., xenograft models), inflammation, and infectious diseases.[6][7]

  • Zebrafish Embryo Model: This model is increasingly used for rapid, high-throughput screening of toxicity and preliminary efficacy of novel compounds.[8] Its advantages include rapid development, optical transparency, and the small amount of compound required for testing.

  • Rabbit Models: Rabbits are sometimes used for specific studies, such as dermal toxicity or pyrogenicity testing, and can also be used for pharmacokinetic studies.[5]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the relevant institutional and national animal welfare committees. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering.

II. Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD50) of this compound in rodents.

Animals: Female Sprague-Dawley rats (8-12 weeks old).

Methodology:

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of this compound to one animal at a starting dose of 2000 mg/kg (or a lower dose if toxicity is expected).

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, dose the next animal at a higher dose. If the animal dies, dose the next animal at a lower dose.

  • The dose progression or regression is typically by a factor of 3.2.

  • Continue this sequential dosing until the stopping criteria are met (e.g., four animals have been dosed and the outcome is consistent).

  • Calculate the LD50 using appropriate statistical methods.

Data Presentation:

ParameterValue
Animal SpeciesSprague-Dawley Rat
SexFemale
Route of Admin.Oral
Starting Dose2000 mg/kg
Calculated LD50 [Insert Value] mg/kg
95% Confidence Interval [Insert Range] mg/kg
Observed Toxic Signs [Describe signs, e.g., lethargy, ataxia]
Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after a single intravenous (IV) and oral (PO) administration.

Animals: Male C57BL/6 mice (8-10 weeks old).

Methodology:

  • Divide the mice into two groups: IV administration and PO administration.

  • Administer this compound at a dose of 5 mg/kg (IV) and 20 mg/kg (PO).

  • Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) N/A[Insert Value]
AUC (0-t) (ngh/mL) [Insert Value][Insert Value]
AUC (0-inf) (ngh/mL) [Insert Value][Insert Value]
t1/2 (h) [Insert Value][Insert Value]
Cl (L/h/kg) [Insert Value]N/A
Vd (L/kg) [Insert Value]N/A
Oral Bioavailability (F%) N/A[Insert Value]
In Vivo Efficacy Study: Human Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft mouse model. This protocol assumes a potential anticancer activity based on the properties of other quinoline derivatives.[1][9]

Animals: Female athymic nude mice (6-8 weeks old).

Methodology:

  • Subcutaneously implant human cancer cells (e.g., HCT116 colorectal cancer cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound at different dose levels, positive control).

  • Administer the treatments daily (or as determined by PK data) via the appropriate route (e.g., oral gavage).

  • Measure the tumor volume and body weight of each mouse twice a week.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control [Insert Value]N/A[Insert Value]
This compound (X mg/kg) [Insert Value][Insert Value][Insert Value]
This compound (Y mg/kg) [Insert Value][Insert Value][Insert Value]
Positive Control [Insert Value][Insert Value][Insert Value]

III. Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Preclinical Animal Studies cluster_2 Clinical Trials Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Acute Toxicity Acute Toxicity In Vitro Assays->Acute Toxicity Lead Compound Selection Pharmacokinetics (PK) Pharmacokinetics (PK) Acute Toxicity->Pharmacokinetics (PK) Efficacy Studies Efficacy Studies Pharmacokinetics (PK)->Efficacy Studies Phase I Phase I Efficacy Studies->Phase I IND Submission Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Survival Survival mTOR->Survival This compound This compound This compound->PI3K Inhibition

References

Troubleshooting & Optimization

Optimizing the final cyclization step in 3-Ethylfuro[3,2-H]quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylfuro[3,2-H]quinoline, with a specific focus on challenges encountered during the final cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the final cyclization step in the synthesis of furo[3,2-H]quinolines?

A1: The final cyclization to form the furoquinoline core typically involves intramolecular reactions. Common strategies include Friedel-Crafts type reactions (acylation or alkylation), thermal cyclization, and iodine-mediated cyclization.[1][2][3][4] The choice of method often depends on the nature of the precursor and the desired substitution pattern on the heterocyclic system.

Q2: What are the key parameters to control during an intramolecular Friedel-Crafts cyclization for this synthesis?

A2: For a successful intramolecular Friedel-Crafts reaction to form the furan ring, several parameters are critical. These include the choice and amount of Lewis acid catalyst (e.g., AlCl₃, PPA), reaction temperature, and solvent.[3][5] The concentration of the substrate is also important; intramolecular reactions are generally favored at high dilution to minimize intermolecular side reactions.[6]

Q3: Can rearrangement reactions occur during a Friedel-Crafts alkylation-based cyclization?

A3: Yes, carbocation rearrangements are a known challenge in Friedel-Crafts alkylation reactions.[5][7] If the cyclization proceeds through a primary or secondary carbocation, it may rearrange to a more stable carbocation via hydride or alkyl shifts before cyclization occurs, leading to undesired products.[8] Intramolecular Friedel-Crafts acylations, which proceed via more stable acylium ions, are often used to avoid this issue.[5]

Q4: What is the role of an oxidizing agent in some quinoline syntheses?

A4: In some synthetic routes, the initial cyclization may result in a partially saturated ring system, such as a dihydrofuroquinoline.[9] An oxidizing agent is then used in a subsequent step to aromatize the ring system to the desired furoquinoline. Common oxidizing agents can include iodine or air (aerobic oxidation).[2][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of this compound 1. Inactive catalyst (e.g., hydrolyzed Lewis acid).2. Reaction temperature is too low.3. Deactivated aromatic ring in the precursor.4. Incorrect solvent.1. Use freshly opened or purified Lewis acid. Ensure anhydrous reaction conditions.2. Gradually increase the reaction temperature and monitor by TLC.3. Ensure the quinoline ring is not substituted with strongly electron-withdrawing groups.[5][7]4. Screen different solvents; for intramolecular cyclizations, non-polar solvents are often used, but optimization is key.[11]
Formation of polymeric or intermolecular side products 1. Reaction concentration is too high.1. Perform the reaction under high-dilution conditions to favor the intramolecular pathway.[6]
Formation of an unexpected isomer 1. Carbocation rearrangement during Friedel-Crafts alkylation.2. Undesired regioselectivity of the cyclization.1. Consider using a Friedel-Crafts acylation followed by reduction to prevent carbocation rearrangements.[5]2. Modify the directing groups on the quinoline precursor to favor the desired cyclization position.
Incomplete reaction (starting material remains) 1. Insufficient amount of catalyst.2. Reaction time is too short.3. Steric hindrance at the reaction site.1. Increase the molar equivalents of the catalyst.2. Extend the reaction time and monitor progress by TLC.3. If sterically hindered, a stronger Lewis acid or higher reaction temperatures may be required.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation Cyclization

This protocol is a general guideline for the cyclization of a hypothetical precursor, 4-((3-ethylfuran-2-yl)oxy)quinoline, to this compound.

  • Preparation of the Precursor: Synthesize the precursor, for example, a carboxylic acid derivative attached to the quinoline core that can undergo intramolecular acylation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the precursor (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), in portions.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol 2: Iodine-Mediated Oxidative Cyclization

This protocol outlines a general procedure for a cyclization that involves an oxidative step.

  • Precursor Synthesis: Prepare the appropriate dihydro-intermediate.

  • Reaction Setup: Dissolve the precursor (1.0 eq) in a suitable solvent such as DMF in a round-bottom flask.[2]

  • Reagent Addition: Add iodine (I₂) (1.2 eq) to the solution.[2]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the resulting this compound by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Step cluster_purification Purification & Analysis start Starting Materials precursor Quinoline Precursor start->precursor Multi-step synthesis reaction Intramolecular Cyclization (e.g., Friedel-Crafts) precursor->reaction crude Crude Product reaction->crude Reaction Workup purify Column Chromatography crude->purify product Pure this compound purify->product Characterization (NMR, MS)

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield in Cyclization Step cause1 Catalyst Inactivity start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 High Concentration start->cause3 cause4 Rearrangement start->cause4 sol1 Use fresh catalyst Ensure anhydrous conditions cause1->sol1 sol2 Optimize temperature (increase incrementally) cause2->sol2 sol3 Use high dilution conditions cause3->sol3 sol4 Switch to acylation/ reduction pathway cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low yield in the final cyclization step.

References

Overcoming low yield in the synthesis of furo[3,2-H]quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of furo[3,2-h]quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low reaction yields, encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a furo[3,2-h]quinoline derivative is resulting in a low yield. What are the common contributing factors?

A1: Low yields in furo[3,2-h]quinoline synthesis can stem from several factors. These include suboptimal reaction conditions (temperature, solvent, catalyst), the reactivity of the starting materials, and the formation of side products. For instance, in acid-catalyzed tandem reactions, the choice of acid and solvent can significantly impact the yield. Similarly, in metal-catalyzed reactions, the selection of the catalyst and ligands is crucial.

Q2: Are there specific synthetic routes that are known to produce higher yields of furo[3,2-h]quinolines?

A2: Several synthetic strategies have been developed for furoquinolines, with varying degrees of success in terms of yield. Tandem Sonogashira alkynylation-cyclization of 5-chloro-8-hydroxy-7-iodo-quinoline with aryl acetylenes has been reported as a facile technique.[1] Another approach involves the regioselective interaction of isoquinolino-5,8-quinone derivatives with enaminocarbonyl compounds.[2] The choice of the optimal route often depends on the specific substitution pattern of the target molecule.

Q3: How critical is the choice of catalyst in improving the yield?

A3: The catalyst is often a critical parameter. For example, in the synthesis of furo[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one and secondary propargylic alcohols, a screen of various Lewis acid catalysts showed that CuOTf was one of the most effective, while other catalysts resulted in the reaction stalling at an intermediate stage.[3] For other transformations, different catalysts like palladium complexes or Brønsted acids might be more suitable.[4][5]

Q4: Can the solvent system significantly influence the reaction outcome?

A4: Absolutely. The polarity and coordinating ability of the solvent can dramatically affect reaction rates and selectivity. For instance, in a study on the synthesis of related quinoline derivatives, a switch from solvents like DCE, toluene, or DMF to a metal-free and solvent-free condition at a higher temperature resulted in a significant yield increase from 40-57% to 83%.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation Inefficient catalyst or incorrect catalyst loading.Screen a variety of catalysts (e.g., CuOTf, pTsOH·H₂O, Pd complexes). Optimize the catalyst loading; for instance, CuOTf has been used at 10 mol%.[3][7]
Suboptimal reaction temperature.Vary the reaction temperature. Some reactions may require heating (e.g., 84 °C), while others proceed at room temperature.[3] Monitor the reaction by TLC to track progress and identify decomposition at higher temperatures.
Poorly reactive starting materials.Modify the starting materials to enhance reactivity. For example, the use of highly activated quinoline precursors or more reactive coupling partners can improve yields. The use of primary propargylic alcohols may not be suitable under certain conditions as they may not readily form the required carbocation.[3]
Formation of multiple side products Non-selective reaction conditions.Adjust the reaction solvent and temperature to favor the desired reaction pathway. For instance, the Nenitzescu reaction can yield different products (furo- or pyrrolo- derivatives) depending on the solvent (acetic acid vs. nitromethane).[2]
Competing reaction pathways.In tandem reactions, one pathway may be favored over another. For example, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can lead to either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones depending on the alcohol used.[7] Careful selection of substrates is key.
Difficulty in product isolation and purification Complex reaction mixture.Optimize the reaction to minimize side products. Employ appropriate purification techniques such as silica gel column chromatography with a suitable solvent system (e.g., petroleum ether/ethyl acetate).[7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to furoquinolines and related compounds, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of Furo[3,2-c]quinolones via CuOTf-catalyzed Cyclization [3][7]

EntryStarting Alcohol (R¹, R²)ProductYield (%)
1Phenyl, Phenyl4a48-60
24-MeC₆H₄, Phenyl4b55
34-MeOC₆H₄, Phenyl4c52
44-FC₆H₄, Phenyl4d58
54-ClC₆H₄, Phenyl4e60
64-BrC₆H₄, Phenyl4f56
72-Naphthyl, Phenyl4g51
8Phenyl, 4-MeC₆H₄4h45
9Phenyl, 4-MeOC₆H₄4i42
10Phenyl, 4-ClC₆H₄4j48
11Phenyl, 4-BrC₆H₄4k46
12Thiophen-2-yl, Phenyl4l31

Table 2: Catalyst Screening for the Synthesis of Furo[3,2-c]quinolone 4a [3]

EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)
1Cu(OTf)₂1,2-DCE8448
2CuOTf1,2-DCE8451
3AgOTf1,2-DCE840
4AuCl₃1,2-DCE840
5FeCl₃1,2-DCE840
6Zn(OTf)₂1,2-DCE840
7CuOTf1,2-DCE25trace
8CuOTfTHF6631
9CuOTfToluene9034
10CuOTfDMF9030

Detailed Experimental Protocols

General Procedure for the Synthesis of Furo[3,2-c]quinolones (4a-l) [3][7]

To a solution of 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol) and the corresponding secondary propargylic alcohol (0.5 mmol) in 1,2-dichloroethane (5 mL), CuOTf (0.05 mmol) was added. The reaction mixture was stirred at 84 °C and monitored by TLC. Upon completion, the solvent was evaporated under reduced pressure, and the crude product was purified by silica gel column chromatography.

General Procedure for the Isomerization of Furo[3,2-c]quinolones [3][7]

A solution of the furo[3,2-c]quinolone (0.2 mmol) and p-toluenesulfonic acid monohydrate (0.04 mmol) in 1,2-dichloroethane (3 mL) was stirred under air at 84 °C for 12 hours. After cooling to room temperature, the solvent was evaporated, and the crude product was purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (2:1, v/v).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification start_quinoline 4-hydroxy-1-methyl- quinolin-2(1H)-one catalyst CuOTf (10 mol%) start_quinoline->catalyst start_alcohol Secondary Propargylic Alcohol start_alcohol->catalyst solvent 1,2-Dichloroethane catalyst->solvent in temperature 84 °C solvent->temperature at evaporation Solvent Evaporation temperature->evaporation Reaction Completion chromatography Silica Gel Column Chromatography evaporation->chromatography product Furo[3,2-c]quinolone chromatography->product

Caption: Workflow for the synthesis of furo[3,2-c]quinolones.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Reactivity start Low Yield Observed check_catalyst Is the catalyst optimal? start->check_catalyst screen_catalysts Screen different Lewis/Brønsted acids (e.g., CuOTf, AgOTf, pTsOH) check_catalyst->screen_catalysts No check_temp Is the temperature optimal? check_catalyst->check_temp Yes optimize_loading Optimize catalyst loading screen_catalysts->optimize_loading optimize_loading->check_temp vary_temp Vary temperature (e.g., 25-90 °C) check_temp->vary_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes vary_temp->check_solvent screen_solvents Screen different solvents (e.g., DCE, THF, Toluene) check_solvent->screen_solvents No check_substrate Are starting materials reactive? check_solvent->check_substrate Yes screen_solvents->check_substrate modify_substrate Consider alternative starting materials (e.g., avoid primary propargylic alcohols) check_substrate->modify_substrate No success Improved Yield check_substrate->success Yes modify_substrate->success

Caption: Troubleshooting flowchart for low yield in furoquinoline synthesis.

References

Technical Support Center: Purification of 3-Ethylfuro[3,2-H]quinoline Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Ethylfuro[3,2-H]quinoline intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound intermediates.

Problem Possible Cause Suggested Solution
Low Purity After Column Chromatography Incomplete separation of the product from starting materials or byproducts.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a moderately polar solvent (e.g., ethyl acetate) is often effective. - Ensure proper packing of the silica gel column to avoid channeling. - Check the loading amount; overloading the column can lead to poor separation.
Co-elution of isomeric impurities.- Utilize a different stationary phase, such as alumina, or consider reverse-phase chromatography. - High-Performance Liquid Chromatography (HPLC) with a suitable column may be necessary for separating closely related isomers.
Difficulty in Crystallization The compound is an oil or a low-melting solid.- Try recrystallization from a different solvent or a mixture of solvents. Common solvents for furoquinolines include ethanol, ethyl acetate, and benzene.[1] - If the compound is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Consider converting the oily product to a solid derivative (e.g., a salt) for easier purification.
Presence of impurities that inhibit crystallization.- Repurify the material by column chromatography to remove impurities. - Add activated charcoal to the hot solution during recrystallization to remove colored impurities, followed by hot filtration.[1]
Product Degradation During Purification Sensitivity of the furoquinoline ring system to acidic or basic conditions.- Use neutral conditions for purification whenever possible. - If acidic or basic conditions are necessary, perform the purification at low temperatures and for the shortest possible time.
Inconsistent Yields Variability in reaction completion or work-up procedure.- Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to ensure complete conversion. - Standardize the extraction and purification protocols to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound intermediates?

A1: Common impurities may include unreacted starting materials, such as the corresponding quinolinol and the alkylating agent, as well as side-products from incomplete cyclization or undesired side reactions. Positional isomers formed during the synthesis can also be a significant impurity.

Q2: How can I effectively remove colored impurities from my this compound intermediate?

A2: Recrystallization with the addition of activated charcoal is a common and effective method for removing colored impurities. The crude product is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is boiled for a short period before being filtered hot to remove the charcoal.[1]

Q3: My purified this compound intermediate shows a broad melting point range. What could be the reason?

A3: A broad melting point range typically indicates the presence of impurities. Even small amounts of impurities can depress and broaden the melting point. Further purification by recrystallization or chromatography may be necessary. It could also suggest the presence of a mixture of isomers.

Q4: What is the best chromatographic method for purifying this compound intermediates?

A4: Silica gel column chromatography is the most commonly reported method for the purification of furoquinoline derivatives.[2][3] A typical mobile phase would be a gradient of petroleum ether and ethyl acetate.[2] For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be required.

Q5: Are there any specific safety precautions I should take when working with furoquinoline derivatives?

A5: Furoquinoline alkaloids can exhibit biological activity and potential toxicity.[4] It is essential to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[2]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the this compound intermediate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, ethyl acetate, and benzene.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely. Add more solvent in small portions if necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_output Final Product Start Crude this compound ColumnChromatography Silica Gel Column Chromatography Start->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization Combine Pure Fractions TLC TLC Analysis ColumnChromatography->TLC Monitor Fractions PurityCheck Purity & Yield Determination Recrystallization->PurityCheck TLC->ColumnChromatography PurityCheck->ColumnChromatography Repurify if needed PureProduct Pure this compound PurityCheck->PureProduct

Caption: General experimental workflow for the purification of this compound intermediates.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_crystallization Recrystallization Issues ImpureProduct Impure Product After Initial Work-up PoorSeparation Poor Separation ImpureProduct->PoorSeparation CoElution Co-elution of Impurities ImpureProduct->CoElution NoCrystals No Crystals Form ImpureProduct->NoCrystals OilyProduct Product Oils Out ImpureProduct->OilyProduct OptimizeSolvent Optimize Solvent System PoorSeparation->OptimizeSolvent Action ChangeStationaryPhase Change Stationary Phase CoElution->ChangeStationaryPhase Action ChangeSolvent Try Different Solvents NoCrystals->ChangeSolvent Action SeedCrystals Add Seed Crystal / Scratch Flask OilyProduct->SeedCrystals Action

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: HPLC Analysis of 3-Ethylfuro[3,2-H]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 3-Ethylfuro[3,2-H]quinoline. The following information provides a structured approach to troubleshooting and resolving this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for this compound?

A1: The most probable cause is secondary interactions between the basic nitrogen atom in the quinoline ring of the molecule and acidic silanol groups on the surface of the silica-based stationary phase of the HPLC column.[1][2][3] These interactions create an alternative retention mechanism, leading to a delayed elution for some analyte molecules and resulting in an asymmetrical peak with a "tail".

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4][5][6] By adjusting the pH, you can alter the ionization state of both the analyte and the stationary phase's silanol groups, which in turn minimizes unwanted secondary interactions.

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: To minimize peak tailing, it is advisable to use a modern, high-purity silica column with end-capping.[2][7] End-capped columns have their residual silanol groups chemically deactivated, reducing the sites available for secondary interactions. Columns with alternative stationary phases, such as polar-embedded or hybrid silica technologies, can also provide excellent peak shapes for basic compounds.[7]

Troubleshooting Guide

Initial Assessment

Before making significant changes to your method, it's important to systematically diagnose the potential cause of peak tailing. The following workflow can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow start Peak Tailing Observed for This compound q1 Is the peak tailing severe? (Asymmetry Factor > 1.5) start->q1 a1_yes Proceed to Mobile Phase and Column Optimization q1->a1_yes Yes a1_no Consider Minor Adjustments (e.g., buffer concentration) q1->a1_no No q2 Are other peaks in the chromatogram also tailing? a1_yes->q2 a1_no->q2 a2_yes Suspect System-wide Issue (e.g., dead volume, column failure) q2->a2_yes Yes a2_no Likely an Analyte-Specific Interaction q2->a2_no No

Caption: A logical workflow for diagnosing the cause of peak tailing.

Detailed Troubleshooting Steps

If you are experiencing peak tailing with this compound, follow these steps, starting with the most common and impactful solutions.

1. Mobile Phase pH Adjustment

The interaction between the basic this compound and acidic silanol groups is highly pH-dependent.

G cluster_0 Analyte-Silanol Interaction analyte This compound (Basic Nitrogen) interaction Secondary Interaction (Causes Peak Tailing) analyte->interaction silanol Silanol Group (Si-OH) on Stationary Phase silanol->interaction

Caption: The secondary interaction causing peak tailing.

  • Low pH Approach (pH 2.5 - 3.5): At a low pH, the acidic silanol groups on the silica surface are protonated (Si-OH) and therefore less likely to interact with the protonated basic analyte.[2][8] This is often the most effective way to improve peak shape for basic compounds.

  • High pH Approach (pH > 8): At a high pH, this compound will be in its neutral form, which can also reduce interactions with the stationary phase.[5] Caution: This approach requires a column specifically designed for high pH stability to prevent rapid degradation of the stationary phase.

pH RangeAnalyte StateSilanol StateExpected Outcome on Peak Shape
< 4 Protonated (Charged)NeutralImproved Symmetry
4 - 7 Partially ProtonatedPartially IonizedPotential for Significant Tailing
> 8 NeutralIonizedImproved Symmetry (with pH stable column)

2. Buffer Selection and Concentration

A buffer is crucial for maintaining a stable pH across the column.[1][9]

  • Buffer Choice: Select a buffer with a pKa close to the desired mobile phase pH. For low pH work, phosphate or formate buffers are common. For high pH, ammonium or carbonate buffers can be used.

  • Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to mask residual silanol interactions and improve peak shape.[7] However, be mindful of buffer solubility in the organic modifier to avoid precipitation.

3. Column Selection and Care

The choice of column has a significant impact on peak shape for basic analytes.

  • End-Capped Columns: These columns have a reduced number of free silanol groups, which minimizes secondary interactions.[2][7]

  • Alternative Chemistries: Consider columns with polar-embedded or hybrid silica stationary phases, which are designed to provide better peak shapes for basic compounds.

  • Column Contamination: If peak tailing develops over time, the column may be contaminated. Flushing the column with a strong solvent can help. It is also good practice to use a guard column to protect the analytical column.

4. Other Method Parameters

If the above steps do not fully resolve the issue, consider the following:

  • Column Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Organic Modifier: In some cases, switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve peak shape.

  • Temperature: Increasing the column temperature can sometimes improve peak symmetry, but it will also affect retention time.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Low pH Analysis

  • Prepare the Aqueous Buffer:

    • To 1 L of HPLC-grade water, add a sufficient amount of a suitable buffer salt (e.g., potassium phosphate monobasic) to achieve the desired concentration (e.g., 25 mM).

    • Adjust the pH to the target value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid).

    • Filter the buffer solution through a 0.45 µm filter.

  • Prepare the Mobile Phase:

    • Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

    • Degas the mobile phase before use.

Protocol 2: Column Flushing Procedure

  • Disconnect the column from the detector.

  • Flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes each, in the following order:

    • Water

    • Isopropanol

    • Hexane

    • Isopropanol

    • Water

  • Equilibrate the column with your mobile phase until a stable baseline is achieved before reconnecting to the detector.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Improving the solubility of 3-Ethylfuro[3,2-H]quinoline for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Ethylfuro[3,2-H]quinoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve this compound for a biological assay?

A1: Given that many quinoline derivatives exhibit low aqueous solubility, the recommended starting point is to create a concentrated stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1] Subsequently, this stock solution can be diluted into your aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system.

Q2: My this compound precipitates out of solution when I add it to my aqueous assay buffer. What can I do?

A2: Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds. Here are several strategies to troubleshoot this problem:

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a level that is both non-toxic to your cells and sufficient to maintain solubility.[2] You may need to perform a solvent tolerance test for your specific assay.

  • Use a Co-solvent System: Instead of a single organic solvent, a mixture of solvents can sometimes improve solubility.[3][4]

  • pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the buffer.[2][4][5] For quinoline-based compounds, which can be basic, slightly acidic conditions may increase solubility.

  • Incorporate Solubilizing Agents: Various excipients can be used to enhance solubility.[3][5] These include surfactants, which form micelles to encapsulate the compound, and cyclodextrins, which form inclusion complexes.[2][6]

Q3: What are some common solubilizing agents I can use, and at what concentrations?

A3: Several types of solubilizing agents can be employed. The optimal choice and concentration will depend on your specific compound and assay system.

Solubilizing AgentClassTypical Starting ConcentrationNotes
Tween® 20/80Non-ionic Surfactant0.01% - 0.1% (v/v)Generally well-tolerated in cell-based assays.[6]
Pluronic® F-68Non-ionic Surfactant0.02% - 0.1% (w/v)Often used in cell culture to reduce shear stress and has solubilizing properties.
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)Cyclodextrin1% - 5% (w/v)Forms inclusion complexes with hydrophobic molecules to increase aqueous solubility.[2][3]
Sodium Dodecyl Sulfate (SDS)Anionic Surfactant< 0.01% (w/v)Can be cytotoxic, so use with caution and at very low concentrations in cell-based assays.[6]

Note: It is essential to test the compatibility and potential toxicity of any solubilizing agent in your specific biological assay.

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture wells after adding the compound.

  • Inconsistent or non-reproducible assay results.[7]

Possible Causes:

  • Low aqueous solubility of this compound.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.[8]

  • Interaction of the compound with components in the cell culture media, such as proteins or salts, leading to precipitation.

  • Temperature shifts causing the compound to fall out of solution.[9]

Solutions:

  • Optimize the Dilution Protocol:

    • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to get closer to the final desired concentration before making the final dilution into the aqueous assay buffer. This minimizes the time the compound is in a supersaturated state.

    • Rationale: Adding a small volume of a highly concentrated DMSO stock directly to a large volume of aqueous buffer can cause immediate precipitation. A stepwise dilution can mitigate this.

  • Test Different Solvents and Co-solvents:

    • Protocol: Prepare stock solutions in alternative water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[1] Test the solubility and the tolerance of your assay to these solvents. You can also explore co-solvent systems (e.g., a mixture of DMSO and ethanol).[3][4]

    • Rationale: The solubility of a compound can vary significantly between different organic solvents.

  • Employ Solubilizing Agents:

    • Protocol: Prepare your cell culture media supplemented with a non-toxic concentration of a solubilizing agent (refer to the table above) before adding your compound.

    • Rationale: Surfactants and cyclodextrins can increase the apparent aqueous solubility of your compound.[2][6]

Visual Guides

experimental_workflow cluster_preparation Compound Preparation cluster_solubility_test Solubility Troubleshooting cluster_enhancement Enhancement Strategies A Weigh this compound B Dissolve in 100% DMSO to create stock solution A->B C Dilute stock into aqueous assay buffer B->C D Observe for precipitation C->D E Proceed with assay D->E No Precipitation F Implement Solubility Enhancement Strategy D->F Precipitation Occurs G Optimize solvent concentration F->G H Use co-solvents F->H I Adjust pH F->I J Add solubilizing agents (e.g., Surfactants, Cyclodextrins) F->J

Caption: Experimental workflow for preparing and troubleshooting the solubility of this compound.

decision_tree A Is the compound soluble in the final assay concentration? B Proceed with the experiment A->B Yes C Is the final DMSO concentration <0.5%? A->C No D Increase DMSO concentration (if tolerated by cells) C->D No E Are there ionizable groups in the molecule? C->E Yes D->A F Test a range of buffer pHs E->F Yes G Use a solubilizing agent E->G No F->A H Consider surfactants (e.g., Tween-20) or cyclodextrins (e.g., HP-β-CD) G->H H->A

Caption: Decision tree for addressing solubility issues with this compound in biological assays.

Disclaimer: The information provided in this technical support center is intended as a general guide. Specific experimental conditions may need to be optimized for your particular assay.

References

Minimizing byproduct formation in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of quinoline derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of quinoline derivatives using various named reactions.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent.

Common Issues and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Runaway Reaction: The reaction proceeds with uncontrollable violence.The reaction is highly exothermic.Add ferrous sulfate or boric acid to moderate the reaction. Ensure gradual heating and efficient stirring.
Low Yield: The amount of desired quinoline product is lower than expected.Incomplete reaction, formation of tarry byproducts, or loss of volatile intermediates like acrolein.Optimize reaction temperature and time. Use an excess of the aniline. Consider using a milder oxidizing agent than nitrobenzene, such as arsenic acid, to reduce side reactions.
Formation of Tarry Goo: A significant amount of black, polymeric material is formed, making workup difficult.Polymerization of acrolein (formed in situ from glycerol) and other side reactions at high temperatures.Control the reaction temperature carefully. Ensure the dropwise addition of sulfuric acid to a cooled mixture of aniline and glycerol. Using a milder oxidizing agent can also help reduce tar formation.
Difficult Purification: The crude product is hard to purify from byproducts and starting materials.Presence of unreacted aniline, nitrobenzene (if used as an oxidizing agent), and various colored byproducts.Purify the crude product by steam distillation to remove volatile impurities. Further purification can be achieved by acid-base extraction followed by crystallization or column chromatography.

Experimental Protocol: Synthesis of Quinoline (Skraup)

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add ferrous sulfate heptahydrate as a moderator.

  • Slowly add nitrobenzene as the oxidizing agent.

  • Heat the mixture gradually. Once the reaction starts (indicated by an increase in temperature and color change), control the heating to maintain a steady reflux.

  • After the initial vigorous reaction subsides, continue heating for several hours to complete the reaction.

  • Cool the reaction mixture and carefully dilute it with water.

  • Make the solution alkaline with a concentrated sodium hydroxide solution to liberate the quinoline.

  • Purify the crude quinoline by steam distillation. The quinoline will distill over with the steam.

  • Separate the quinoline from the aqueous distillate using a separatory funnel.

  • Dry the quinoline over a suitable drying agent (e.g., anhydrous sodium sulfate) and further purify by distillation.

Skraup_Troubleshooting start Skraup Synthesis Issue runaway Runaway Reaction start->runaway Exothermic low_yield Low Yield start->low_yield Side Reactions tar Tar Formation start->tar Polymerization purification Difficult Purification start->purification Byproducts solution1 Add Ferrous Sulfate/ Boric Acid runaway->solution1 solution2 Optimize Temp./Time; Use Milder Oxidant low_yield->solution2 solution3 Control Temp.; Gradual Acid Addition tar->solution3 solution4 Steam Distillation; Acid-Base Extraction purification->solution4

Troubleshooting Skraup Synthesis

Doebner-von Miller Synthesis

This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone to form a quinoline derivative.

Common Issues and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Polymerization of Reactants: The α,β-unsaturated carbonyl compound polymerizes under the acidic conditions.Strong acid catalysts can promote polymerization.Use a two-phase solvent system to keep the concentration of the carbonyl compound in the aqueous acid phase low. Consider using milder Lewis acid catalysts.
Formation of Multiple Products: A mixture of quinoline derivatives is obtained.The in-situ formation of the α,β-unsaturated carbonyl from two different aldehydes or ketones can lead to a mixture of products.If possible, use a pre-formed α,β-unsaturated carbonyl compound. Optimize the reaction conditions (catalyst, temperature) to favor the formation of the desired product.
Low Yield: The yield of the desired quinoline is poor.In addition to polymerization, side reactions such as the formation of anils and other condensation byproducts can occur.Employ a milder catalyst or a two-phase system. Ensure the reaction is carried out under an inert atmosphere if oxidation of intermediates is a concern.
Complex Reaction Mixture: The final product is contaminated with various byproducts, making isolation challenging.The reaction can be messy, with the formation of colored impurities and polymeric material.After the reaction, neutralize the acid and perform a steam distillation or solvent extraction to isolate the crude product. Further purification by column chromatography or crystallization is often necessary.

Experimental Protocol: Synthesis of 2-Methylquinoline (Doebner-von Miller)

  • In a round-bottom flask, dissolve aniline in dilute hydrochloric acid.

  • Add paraldehyde (a trimer of acetaldehyde) to the solution.

  • Heat the mixture under reflux for several hours. The reaction is often vigorous at the beginning and may require initial cooling.

  • After the reaction is complete, cool the mixture and make it strongly alkaline with a sodium hydroxide solution.

  • Isolate the crude 2-methylquinoline by steam distillation or extraction with an organic solvent (e.g., ether or dichloromethane).

  • Dry the organic extract and remove the solvent.

  • Purify the resulting oil by distillation.

Doebner_von_Miller_Troubleshooting start Doebner-von Miller Issue polymerization Polymerization start->polymerization Strong Acid multiple_products Multiple Products start->multiple_products In-situ Formation low_yield_dvm Low Yield start->low_yield_dvm Side Reactions complex_mixture Complex Mixture start->complex_mixture Impurities solution1_dvm Two-Phase System; Milder Catalyst polymerization->solution1_dvm solution2_dvm Use Pre-formed Carbonyl; Optimize Conditions multiple_products->solution2_dvm solution3_dvm Milder Catalyst; Inert Atmosphere low_yield_dvm->solution3_dvm solution4_dvm Steam Distillation; Chromatography complex_mixture->solution4_dvm

Troubleshooting Doebner-von Miller Synthesis

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones in the presence of an acid catalyst.

Common Issues and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Formation of Regioisomers: When using unsymmetrical anilines, a mixture of two isomeric quinolines can be formed.The cyclization step can occur at two different positions on the aniline ring.The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline. Electron-donating groups tend to direct cyclization to the para position, while bulky groups can favor cyclization at the less hindered ortho position. Careful selection of the aniline substrate is crucial.
Incomplete Cyclization: The intermediate enamine fails to cyclize completely.Insufficiently strong acid catalyst or deactivation of the aniline ring by electron-withdrawing groups.Use a stronger acid catalyst such as polyphosphoric acid (PPA). Anilines with strong electron-withdrawing groups may require more forcing conditions or may not be suitable for this reaction.
Low Yield: The overall yield of the quinoline is poor.Side reactions, incomplete reaction, or difficult purification.Optimize the reaction temperature and time. Ensure the removal of water formed during the initial condensation to drive the reaction forward.
Byproduct Formation: Formation of unidentified byproducts.Self-condensation of the β-diketone or other side reactions.Use a stoichiometric amount of the aniline and β-diketone. Purify the starting materials before use.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline (Combes)

  • Mix aniline and acetylacetone (2,4-pentanedione) in a round-bottom flask.

  • Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, while cooling the mixture.

  • Heat the reaction mixture to the required temperature and maintain it for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

  • Filter the solid, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-dimethylquinoline.

Combes_Troubleshooting start Combes Synthesis Issue regioisomers Regioisomer Formation start->regioisomers Unsymmetrical Aniline incomplete_cyclization Incomplete Cyclization start->incomplete_cyclization Weak Acid/EWG low_yield_combes Low Yield start->low_yield_combes Side Reactions byproducts_combes Byproduct Formation start->byproducts_combes Self-Condensation solution1_combes Substituent Control; Select Substrate regioisomers->solution1_combes solution2_combes Stronger Acid (PPA); Avoid EWGs incomplete_cyclization->solution2_combes solution3_combes Optimize Conditions; Remove Water low_yield_combes->solution3_combes solution4_combes Stoichiometric Ratio; Purify Reactants byproducts_combes->solution4_combes

Troubleshooting Combes Synthesis

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Common Issues and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Low Reactivity: The reaction is slow or does not proceed to completion.Insufficiently activated α-methylene group or deactivation of the 2-aminoaryl carbonyl compound.Use a catalyst to promote the reaction. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, InCl₃) can be effective.
Formation of Side Products: Byproducts from self-condensation of the carbonyl compounds or other side reactions are observed.The reaction conditions (temperature, catalyst) may favor side reactions.Optimize the reaction conditions. A milder catalyst or lower reaction temperature may reduce byproduct formation. Using a solvent-free approach can sometimes improve selectivity.
Regioselectivity Issues: With unsymmetrical ketones, a mixture of regioisomers can be formed.The initial aldol condensation can occur at two different α-positions of the ketone.The choice of catalyst and reaction conditions can influence regioselectivity. Some Lewis acids may favor the formation of one isomer over the other.
Poor Yield with Certain Substrates: The reaction gives low yields with specific starting materials.Steric hindrance or electronic effects of substituents on the reactants.Screen different catalysts and reaction conditions. For challenging substrates, a different synthetic route to the desired quinoline may be necessary.

Experimental Protocol: Synthesis of 2-Phenylquinoline (Friedländer)

  • In a suitable solvent (e.g., ethanol), dissolve 2-aminobenzophenone and acetophenone.

  • Add a catalytic amount of a Lewis acid (e.g., indium(III) chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for the required amount of time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Friedlander_Troubleshooting start Friedländer Synthesis Issue low_reactivity Low Reactivity start->low_reactivity Poor Activation side_products Side Products start->side_products Self-Condensation regioselectivity_friedlander Regioselectivity Issues start->regioselectivity_friedlander Unsymmetrical Ketone poor_yield_friedlander Poor Yield start->poor_yield_friedlander Substituent Effects solution1_friedlander Use Acid Catalyst (Brønsted/Lewis) low_reactivity->solution1_friedlander solution2_friedlander Optimize Conditions; Solvent-Free side_products->solution2_friedlander solution3_friedlander Screen Catalysts & Conditions regioselectivity_friedlander->solution3_friedlander solution4_friedlander Screen Catalysts; Alternative Route poor_yield_friedlander->solution4_friedlander

Troubleshooting Friedländer Synthesis

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of tar in the Skraup synthesis?

A1: Tar formation is a common issue in the Skraup synthesis due to the harsh acidic conditions and high temperatures, which lead to the polymerization of acrolein. To minimize this:

  • Use a Moderator: Add ferrous sulfate or boric acid to make the reaction less violent and more controlled.

  • Control Temperature: Heat the reaction mixture gradually and maintain a steady, not too vigorous, reflux.

  • Gradual Addition: Add the sulfuric acid slowly to the cooled mixture of aniline and glycerol to prevent a sudden exotherm.

Q2: What is the best way to control regioselectivity in the Combes synthesis when using an unsymmetrical aniline?

A2: The regioselectivity in the Combes synthesis is a complex interplay of steric and electronic factors of the substituents on the aniline ring.

  • Electronic Effects: Electron-donating groups (e.g., methoxy) tend to direct the cyclization to the para position relative to the amino group.

  • Steric Effects: Bulky substituents on the aniline may favor cyclization at the less sterically hindered ortho position. Careful consideration of the aniline substrate is the primary way to control the regioselectivity.

Q3: In the Doebner-von Miller reaction, what are the advantages of using a two-phase system?

A3: A two-phase system can significantly improve the Doebner-von Miller reaction by:

  • Reducing Polymerization: It keeps the concentration of the acid-sensitive α,β-unsaturated carbonyl compound in the aqueous acidic phase low, thereby minimizing its polymerization.

  • Improving Yield: By reducing side reactions, the overall yield of the desired quinoline product is often increased.

  • Simplifying Workup: The product is concentrated in the organic phase, which can simplify its isolation and purification.

Q4: Can I use a catalyst other than a strong acid in the Friedländer synthesis?

A4: Yes, a variety of catalysts can be used in the Friedländer synthesis. While traditional methods often use strong acids or bases, modern protocols have shown that:

  • Lewis Acids: Catalysts like zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), and ytterbium(III) triflate (Yb(OTf)₃) can be very effective, often under milder conditions and with better selectivity.

  • Brønsted Acids: Milder Brønsted acids such as p-toluenesulfonic acid are also commonly used.

  • Solvent-Free and Microwave Conditions: These modern techniques can also enhance the reaction efficiency and reduce byproduct formation.

Q5: What are the best general purification techniques for crude quinoline derivatives?

A5: The choice of purification technique depends on the properties of the specific quinoline derivative and the impurities present. Common methods include:

  • Acid-Base Extraction: Quinolines are basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent is an excellent method for purification.

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel or alumina is a versatile purification technique.

  • Distillation/Steam Distillation: For volatile quinolines, distillation (under vacuum for high-boiling compounds) or steam distillation can be very effective, especially for removing non-volatile impurities like tar.

Technical Support Center: Scaling Up the Production of 3-Ethylfuro[3,2-H]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 3-Ethylfuro[3,2-H]quinoline. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key steps are provided.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the furo[3,2-h]quinoline core structure?

A1: A frequently employed method involves a tandem Sonogashira alkynylation-cyclization pathway starting from a substituted 8-hydroxyquinoline. For instance, 5-chloro-8-hydroxy-7-iodo-quinoline can be reacted with a terminal alkyne in the presence of a palladium catalyst, followed by cyclization to form the furo[3,2-h]quinoline ring system.

Q2: How can the ethyl group at the 3-position be introduced?

A2: The ethyl group at the 3-position can be introduced by using an appropriate terminal alkyne in the Sonogashira coupling step. For the synthesis of this compound, 1-butyne would be the appropriate coupling partner.

Q3: What are the critical parameters to control during the Sonogashira coupling reaction?

A3: The critical parameters for a successful Sonogashira coupling include the choice of palladium catalyst and copper(I) co-catalyst, the base used, the solvent, and the reaction temperature. The reaction is also sensitive to oxygen, so it is crucial to maintain an inert atmosphere.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: A common side reaction is the homocoupling of the terminal alkyne (in this case, 1-butyne) to form a diyne. Another potential side reaction is the dehalogenation of the starting material. Careful control of reaction conditions can minimize these side products.

Q5: What purification methods are most effective for isolating this compound?

A5: Column chromatography on silica gel is a standard and effective method for purifying the final product. The choice of eluent will depend on the polarity of the compound and any impurities present. Recrystallization can also be used to obtain highly pure material.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield of the coupled product (alkynylated quinoline) 1. Inactive catalyst. 2. Presence of oxygen in the reaction mixture. 3. Inappropriate base or solvent. 4. Low reaction temperature.1. Use a fresh, high-quality palladium catalyst and copper(I) salt. 2. Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 3. Screen different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF). 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Formation of significant amounts of alkyne homocoupling product 1. Presence of oxygen. 2. High concentration of copper(I) catalyst.1. Ensure rigorous exclusion of oxygen from the reaction. 2. Reduce the amount of copper(I) co-catalyst.
Incomplete cyclization to the furo[3,2-h]quinoline ring system 1. Insufficiently high temperature for cyclization. 2. Inappropriate solvent for the cyclization step.1. Increase the reaction temperature for the cyclization step. Microwave heating can sometimes be effective. 2. If the reaction is performed in a single pot, ensure the solvent is suitable for both the coupling and cyclization steps. If a two-step process is used, consider changing the solvent for the cyclization.
Difficulty in purifying the final product 1. Presence of closely related impurities. 2. Product instability on silica gel.1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase (e.g., alumina). 2. If the product is sensitive to silica gel, consider using a neutral or basic alumina for chromatography, or purify by recrystallization.
Inconsistent yields upon scale-up 1. Inefficient heat and mass transfer in a larger reactor. 2. Difficulty in maintaining a completely inert atmosphere on a larger scale.1. Ensure adequate stirring and temperature control in the larger reactor. 2. Use a robust system for inert gas blanketing and ensure all reagents and solvents are thoroughly deoxygenated before addition.

Experimental Protocols

Protocol 1: Synthesis of 7-(But-1-yn-1-yl)-5-chloro-8-hydroxyquinoline

This protocol describes the Sonogashira coupling of 5-chloro-8-hydroxy-7-iodoquinoline with 1-butyne.

Materials:

  • 5-chloro-8-hydroxy-7-iodoquinoline

  • 1-Butyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 5-chloro-8-hydroxy-7-iodoquinoline (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.06 equivalents).

  • Add anhydrous THF and triethylamine (2 equivalents).

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add 1-butyne (1.5 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Ethyl-5-chloro-furo[3,2-h]quinoline (Cyclization)

This protocol describes the intramolecular cyclization of 7-(But-1-yn-1-yl)-5-chloro-8-hydroxyquinoline to form the final product.

Materials:

  • 7-(But-1-yn-1-yl)-5-chloro-8-hydroxyquinoline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 7-(But-1-yn-1-yl)-5-chloro-8-hydroxyquinoline (1 equivalent) and potassium carbonate (2 equivalents).

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization start 5-chloro-8-hydroxy-7-iodoquinoline + 1-Butyne reagents1 Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF reaction1 Coupling Reaction (60 °C, Inert Atmosphere) start->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate 7-(But-1-yn-1-yl)-5-chloro-8-hydroxyquinoline purification1->intermediate reagents2 K₂CO₃, DMF intermediate->reagents2 reaction2 Cyclization Reaction (120 °C, Inert Atmosphere) reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Column Chromatography or Recrystallization workup2->purification2 end 3-Ethyl-5-chloro-furo[3,2-h]quinoline purification2->end

Caption: Synthetic workflow for this compound production.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Oxygen Present start->cause2 cause3 Incorrect Conditions (Base, Solvent, Temp) start->cause3 solution1 Use Fresh Catalysts cause1->solution1 solution2 Degas Solvents & Maintain Inert Atmosphere cause2->solution2 solution3 Screen Reaction Conditions cause3->solution3

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Chiral Separation of 3-Ethylfuro[3,2-H]quinoline Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the method development for the chiral separation of 3-Ethylfuro[3,2-H]quinoline enantiomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: No separation or poor resolution of enantiomers.

Question Possible Cause Troubleshooting Steps
Why am I not seeing any separation of my this compound enantiomers? Inadequate chiral recognition by the stationary phase.1. Change the Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point. If one type doesn't work, try another with a different chiral selector.[1][2] 2. Switch Elution Mode: If using normal phase (NP), try reversed-phase (RP) or polar organic mode, as the separation mechanism is different and may provide the necessary selectivity.[1] 3. Optimize Mobile Phase: Systematically vary the mobile phase composition. In NP, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). In RP, alter the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition. 4. Introduce/Change Additives: Additives can significantly impact selectivity.[1] For basic compounds like quinolines, acidic additives (e.g., formic acid, acetic acid, trifluoroacetic acid) are often used. For acidic compounds, basic additives (e.g., diethylamine, triethylamine) may be necessary. Experiment with the type and concentration of the additive.
My peaks are broad and overlapping. How can I improve the resolution? Suboptimal mobile phase composition or temperature.1. Adjust Mobile Phase Strength: In NP, decreasing the amount of alcohol modifier will generally increase retention and may improve resolution. In RP, decreasing the organic modifier percentage will have a similar effect. 2. Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1] Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution. 3. Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.

Issue 2: High backpressure.

Question Possible Cause Troubleshooting Steps
The pressure in my HPLC system has suddenly increased. What should I do? Blockage in the system.1. Check for Sample Precipitation: The sample may have precipitated if dissolved in a solvent stronger than the mobile phase.[3] Ensure the sample solvent is compatible with the mobile phase. 2. Frit Blockage: The column inlet frit may be blocked by particulate matter from the sample or mobile phase.[3] Try reversing the column and flushing it with the mobile phase (check manufacturer's instructions first). If this doesn't work, the frit may need to be replaced. 3. Guard Column: Use a guard column to protect the analytical column from contaminants.[3] Remember to replace the guard column regularly.

Issue 3: Poor peak shape (tailing or fronting).

Question Possible Cause Troubleshooting Steps
My peaks are tailing. How can I fix this? Secondary interactions between the analyte and the stationary phase or column overload.1. Add Mobile Phase Modifiers: For basic compounds like quinolines, peak tailing can be caused by interaction with acidic silanol groups on the silica support. Adding a basic modifier (e.g., diethylamine) to the mobile phase can help to reduce this interaction. 2. Check Sample Concentration: Inject a lower concentration of the sample to see if the peak shape improves. Column overload can lead to peak tailing. 3. pH Adjustment (RP mode): Ensure the pH of the mobile phase is at least one to two pH units away from the pKa of the analyte to maintain a consistent ionization state.[4]

Issue 4: Irreproducible retention times and/or resolution.

Question Possible Cause Troubleshooting Steps
My retention times are drifting from run to run. Insufficient column equilibration or "additive memory effect".1. Ensure Proper Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.[5] Always flush the column with the mobile phase until a stable baseline is achieved. 2. Dedicated Column: If possible, dedicate a column to a specific method (mobile phase and additive) to avoid the "additive memory effect," where traces of previous additives can affect the current separation.[6] 3. Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments, as the composition can change over time due to evaporation of volatile components.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for chiral method development for this compound?

A1: A good starting point is to screen several polysaccharide-based chiral stationary phases (CSPs) under both normal phase (NP) and reversed-phase (RP) conditions. For NP, a mobile phase of hexane/isopropanol is common. For RP, acetonitrile/water or methanol/water is a typical starting point. Given the basic nature of the quinoline moiety, the addition of a small amount of an acidic or basic modifier should also be investigated.

Q2: Should I use normal phase or reversed-phase chromatography?

A2: Both modes can be effective for chiral separations of quinoline derivatives.[1] Normal phase often provides better selectivity for polar compounds that are not well-retained in reversed-phase. However, reversed-phase methods can be more robust and are often preferred for routine analysis. Screening in both modes is the most effective approach.

Q3: What is the "additive memory effect" and how can I avoid it?

A3: The additive memory effect occurs when small amounts of mobile phase additives (like acids or bases) are adsorbed onto the stationary phase and affect subsequent separations, even after the mobile phase has been changed.[6] This can lead to irreproducible results. To avoid this, it is best to dedicate a column to a particular mobile phase and additive system. If this is not possible, a thorough column flushing and regeneration procedure should be followed when changing methods.

Q4: Can I use a gradient elution for my chiral separation?

A4: While isocratic methods are more common for chiral separations, gradient elution can be used.[5] A gradient may be useful if there are other impurities that need to be separated from the enantiomeric pair. However, re-equilibration of the chiral stationary phase after a gradient run can be time-consuming.[6]

Q5: My compound is not soluble in the mobile phase. What should I do?

A5: The sample should ideally be dissolved in the mobile phase itself. If solubility is an issue, you can use a slightly stronger solvent, but be cautious. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion and precipitation on the column.[3]

Q6: An indirect approach using derivatization is mentioned in the literature for quinolines. When should I consider this?

A6: If direct separation on a CSP is unsuccessful, an indirect approach can be used. This involves reacting the enantiomers with a chiral derivatizing reagent to form diastereomers.[7][8][9][10] These diastereomers have different physical properties and can often be separated on a standard achiral column (like a C18 column). This approach adds extra sample preparation steps but can be very effective when direct methods fail.

Experimental Protocols

Protocol 1: Chiral Method Screening

This protocol outlines a general approach to screen for a suitable chiral separation method.

  • Column Selection: Choose a set of 2-3 chiral columns with different stationary phases (e.g., an amylose-based and a cellulose-based CSP).

  • Mobile Phase Preparation:

    • Normal Phase (NP): Prepare mobile phases of Hexane/Isopropanol (IPA) in ratios of 90/10, 80/20, and 70/30. Also prepare a stock solution of a modifier like 0.1% diethylamine (DEA) or 0.1% trifluoroacetic acid (TFA) in IPA to add to the mobile phase.

    • Reversed-Phase (RP): Prepare mobile phases of Acetonitrile/Water and Methanol/Water in ratios of 70/30, 60/40, and 50/50. Prepare a stock solution of 0.1% formic acid (FA) in water.

  • Sample Preparation: Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Screening Execution:

    • Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.

    • Inject the sample and run the isocratic method.

    • If no separation is observed, move to the next mobile phase composition.

    • If some separation is seen, optimize by making smaller changes to the mobile phase ratio or by adding a modifier.

    • Repeat the process for each column and each mobile phase system.

  • Data Evaluation: Evaluate the chromatograms for resolution, peak shape, and analysis time. The best starting condition will be the one that shows baseline or near-baseline separation.

Data Presentation

Table 1: Example Screening Results for Chiral Separation

CSP Type Mode Mobile Phase Modifier Resolution (Rs) Notes
Amylose-CNPHexane/IPA (90/10)None0.8Partial separation
Amylose-CNPHexane/IPA (90/10)0.1% DEA1.6Baseline separation
Cellulose-DNPHexane/IPA (80/20)None0.0No separation
Amylose-CRPACN/H₂O (60/40)0.1% FA1.2Some peak tailing

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screen Screening cluster_optim Optimization start Define Analyte (this compound) select_csp Select CSPs (e.g., Amylose, Cellulose) start->select_csp prep_mp Prepare Mobile Phases (NP & RP) select_csp->prep_mp screen_csp Screen CSPs & Mobile Phases prep_mp->screen_csp eval_sep Evaluate Separation (Resolution > 1.5?) screen_csp->eval_sep eval_sep->select_csp No optim Optimize Parameters (Modifier, Temp, Flow Rate) eval_sep->optim Yes validate Method Validation optim->validate

Caption: Workflow for chiral method development.

TroubleshootingTree start Problem Encountered no_sep No/Poor Resolution? start->no_sep high_p High Backpressure? bad_peak Poor Peak Shape? no_sep->high_p No change_csp Try Different CSP no_sep->change_csp Yes high_p->bad_peak No check_frit Check/Reverse Column Frit high_p->check_frit Yes adjust_modifier Adjust Modifier Conc. bad_peak->adjust_modifier Yes change_mode Switch Elution Mode (NP <-> RP) change_csp->change_mode add_modifier Optimize Modifier change_mode->add_modifier check_sample_sol Check Sample Solubility check_frit->check_sample_sol lower_conc Lower Sample Conc. adjust_modifier->lower_conc

Caption: Decision tree for troubleshooting common issues.

ParameterRelationships cluster_params Controlling Parameters Resolution Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k') Resolution->Retention CSP CSP Type CSP->Selectivity MobilePhase Mobile Phase MobilePhase->Selectivity MobilePhase->Retention Temperature Temperature Temperature->Selectivity FlowRate Flow Rate FlowRate->Efficiency

Caption: Interplay of parameters affecting chiral separation.

References

Validation & Comparative

Unveiling the Anticancer Potential: A Comparative Analysis of Furo[3,2-H]quinolines with Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging anticancer potential of furo[3,2-H]quinoline derivatives against well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. While direct experimental data for 3-Ethylfuro[3,2-H]quinoline is not yet available in published literature, this report synthesizes findings from closely related furoquinoline compounds to offer a valuable preliminary assessment.

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2] The fusion of a furan ring to the quinoline system, creating furoquinoline structures, has shown promise in yielding compounds with potent cytotoxic effects against various cancer cell lines.[3][4][5] This guide delves into the available preclinical data for furoquinoline analogues, drawing comparisons with the mechanisms of action and cytotoxic profiles of three widely used anticancer drugs.

Comparative Cytotoxicity: An In Vitro Perspective

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for representative furoquinoline derivatives and established anticancer drugs across a panel of human cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.[6]

Compound/DrugCell LineCancer TypeIC50 (µM)
Representative Furoquinoline Derivatives
Benzofuro[3,2-c]quinoline derivative (2e)[4]MV-4-11Acute Myelocytic Leukemia0.12
Furo[2,3-b]quinoline derivative (10c)[3]HCT-116Colon Carcinoma4.32
MCF-7Breast AdenocarcinomaNot specified
U2OSOsteosarcomaNot specified
A549Lung Carcinoma24.96
Hexahydrofuro[3,2-c]quinoline analogue[5]MDAMB-231Breast Adenocarcinoma~17 µg/ml (~50 µM)
Doxorubicin
HepG2Hepatocellular Carcinoma12.18 ± 1.89[7]
HeLaCervical Carcinoma2.92 ± 0.57[7]
MCF-7Breast Adenocarcinoma2.50 ± 1.76[7]
A549Lung Carcinoma> 20[7]
Cisplatin
A2780Ovarian CancerVaries with cell density[6]
SKOV-3Ovarian CancerVaries with cell density[6]
Paclitaxel
SK-BR-3Breast Cancer (HER2+)Varies by analogue[8]
MDA-MB-231Breast Cancer (Triple Negative)Varies by analogue[8]
T-47DBreast Cancer (Luminal A)Varies by analogue[8]

Mechanisms of Action: A Tale of Diverse Pathways

The anticancer effects of both furoquinoline derivatives and established drugs stem from their ability to interfere with critical cellular processes, ultimately leading to cell cycle arrest and apoptosis.

Furoquinoline Derivatives: The precise mechanisms of action for many furoquinoline derivatives are still under investigation. However, studies on related quinoline compounds suggest several potential pathways[9]:

  • DNA Intercalation and Topoisomerase Inhibition: Like many quinoline-based anticancer agents, furoquinolines may exert their effects by inserting themselves into the DNA double helix, disrupting DNA replication and transcription. They may also inhibit topoisomerases, enzymes crucial for resolving DNA supercoiling during replication.

  • Kinase Inhibition: Several quinoline derivatives have been shown to inhibit various protein kinases that are essential for cancer cell signaling and proliferation.[9]

  • Induction of Apoptosis: Furoquinolines likely trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways, a common mechanism for many anticancer drugs.[9]

Known Anticancer Drugs:

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[10]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, creating intra- and inter-strand crosslinks that block DNA replication and trigger apoptosis.[10][11]

  • Paclitaxel: A taxane that disrupts the normal function of microtubules, essential components of the cytoskeleton. By stabilizing microtubules, Paclitaxel arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in this comparative analysis, the following diagrams are provided in DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of this compound Analogues characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis data_comparison Data Comparison & Analysis apoptosis_assay->data_comparison cell_cycle_analysis->data_comparison known_drugs Known Anticancer Drugs (Doxorubicin, Cisplatin, Paclitaxel) known_drugs->data_comparison

Caption: Experimental workflow for the synthesis, in vitro evaluation, and comparative analysis of furoquinoline derivatives.

signaling_pathways cluster_furoquinoline Furo[3,2-H]quinoline (Hypothesized) cluster_doxorubicin Doxorubicin cluster_cisplatin Cisplatin cluster_paclitaxel Paclitaxel cluster_apoptosis Cellular Response fq Furoquinoline Derivative dna_intercalation DNA Intercalation fq->dna_intercalation topoisomerase Topoisomerase Inhibition fq->topoisomerase kinase Kinase Inhibition fq->kinase apoptosis Apoptosis dna_intercalation->apoptosis topoisomerase->apoptosis kinase->apoptosis dox Doxorubicin dox_dna DNA Intercalation dox->dox_dna dox_topo Topoisomerase II Inhibition dox->dox_topo dox_dna->apoptosis dox_topo->apoptosis cis Cisplatin cis_dna DNA Adducts (Crosslinks) cis->cis_dna cis_dna->apoptosis pac Paclitaxel pac_mt Microtubule Stabilization pac->pac_mt pac_mt->apoptosis

Caption: Simplified overview of the primary mechanisms of action leading to apoptosis for furoquinolines and known anticancer drugs.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay[12]

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (Furoquinoline derivatives and known anticancer drugs)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

  • Treated and control cells

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

  • Treated and control cells

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Centrifuge the fixed cells and resuspend them in the PI staining solution. Incubate in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The preliminary data on furoquinoline derivatives, particularly those with the furo[3,2-c] and furo[2,3-b]quinoline scaffolds, indicate a promising potential for this class of compounds as anticancer agents. Some derivatives exhibit potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar and even nanomolar range. While a direct comparison with established drugs like Doxorubicin, Cisplatin, and Paclitaxel is challenging without data on the specific this compound, the broader class of furoquinolines demonstrates comparable, and in some cases, superior in vitro activity against certain cancer cell lines.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. Elucidating the precise mechanisms of action, identifying specific molecular targets, and conducting in vivo efficacy and toxicity studies will be crucial steps in determining the therapeutic potential of this promising class of compounds. The development of novel furoquinoline derivatives could lead to new therapeutic strategies with improved efficacy and reduced side effects compared to current cancer treatments.

References

Validating the In Vivo Anticancer Activity of Furoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of data on 3-Ethylfuro[3,2-H]quinoline necessitates a comparative analysis of related furoquinoline compounds to provide insights into their potential in vivo anticancer efficacy. While a direct validation of this compound is not possible due to the lack of specific studies on this molecule in the public domain, this guide offers a comprehensive comparison of structurally related furoquinoline and quinoline derivatives for which in vivo anticancer data is available. This analysis aims to provide a valuable resource for researchers, scientists, and drug development professionals by highlighting the therapeutic potential and mechanistic insights of this class of compounds.

The diverse biological activities of quinoline-based compounds have positioned them as a significant scaffold in the development of novel anticancer agents.[1][2] Their mechanisms of action are varied, encompassing the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the modulation of cell cycle checkpoints.[1] This guide will delve into the in vivo performance of select quinoline derivatives, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative In Vivo Efficacy of Quinoline Derivatives

To offer a clear comparison, the following table summarizes the in vivo anticancer activity of various quinoline derivatives that have been evaluated in preclinical models.

Compound ClassSpecific Compound/AnalogCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Pyrano[3,2-c]quinoline Compound 4cHCT-116 Human Colorectal CarcinomaSCID MiceNot Specified23%[3]
Makaluvamine Analog FBA-TPQMCF-7 Human Breast CancerMice5 mg/kg/d, 3 d/wk for 3 wks36.2%[4]
10 mg/kg/d, 3 d/wk for 2 wks-[4]
20 mg/kg/d, 3 d/wk for 1 wk71.6%[4]
Quinoline Derivative 91b1Not SpecifiedNude MiceNot SpecifiedSignificant reduction in tumor size[5][6]
Baicalin Derivative BADLung Cancer XenograftNude MiceNot Specified53.30%[7]
BALLung Cancer XenograftNude MiceNot Specified59.35%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.

In Vivo Xenograft Studies for Pyrano[3,2-c]quinoline Analogues [3]

  • Cell Line: HCT-116 human colorectal carcinoma cells were used to establish tumors.

  • Animal Model: SCID (Severe Combined Immunodeficient) mice were utilized as the host for the xenograft tumors.

  • Tumor Implantation: HCT-116 cells were implanted into the mice to induce tumor growth.

  • Treatment: The promising pyrano[3,2-c]quinoline analogue, compound 4c, was administered to the tumor-bearing mice. The precise dosing regimen was not detailed in the available abstract.

  • Efficacy Evaluation: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated at the end of the study.

In Vivo Evaluation of Makaluvamine Analogs [4]

  • Cell Line: MCF-7 human breast cancer cells were used for the xenograft model.

  • Animal Model: Mice were used for the in vivo experiments.

  • Tumor Implantation: MCF-7 cells were implanted to generate xenograft tumors.

  • Treatment Groups:

    • FBA-TPQ at 5 mg/kg/day, administered 3 days a week for 3 weeks.

    • FBA-TPQ at 10 mg/kg/day, administered 3 days a week for 2 weeks.

    • FBA-TPQ at 20 mg/kg/day, administered 3 days a week for 1 week.

  • Efficacy Assessment: Tumor growth was measured, and the inhibition of tumor growth was calculated. Animal body weight was also monitored to assess toxicity.

Anticancer Evaluation of Quinoline Derivative 91b1 [5][6]

  • Animal Model: A xenograft model was established in nude mice.

  • Treatment: The novel quinoline compound 91b1 was administered to the mice.

  • Primary Outcome: The effect of compound 91b1 on tumor size was evaluated. The study reported a significant reduction in tumor size.

In Vivo Antitumor Activity of Chiral Baicalin Derivatives [7]

  • Animal Model: The study utilized tumor-bearing nude mice.

  • Treatment: The chiral baicalin derivatives, BAD and BAL, were administered over a period of 24 days.

  • Efficacy Measurement: The tumor inhibition rates were calculated based on the reduction in tumor size in the treated groups compared to a control group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_workflow General In Vivo Anticancer Activity Workflow start Cancer Cell Line Selection implant Tumor Cell Implantation in Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth treatment Treatment with Furoquinoline Compound growth->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight & Biomarkers monitoring->endpoint

Caption: A generalized workflow for assessing the in vivo anticancer activity of novel compounds.

G cluster_pathway PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinoline Chiral Baicalin Derivatives (BAL/BAD) Quinoline->Akt Inhibits p-Akt expression

Caption: The PI3K/Akt signaling pathway and the inhibitory effect of chiral baicalin derivatives.[7]

Conclusion

While direct in vivo evidence for the anticancer activity of this compound is currently unavailable, the broader family of furoquinoline and quinoline derivatives demonstrates significant promise in preclinical cancer models. The compounds highlighted in this guide exhibit tumor growth inhibition across various cancer types, including breast, colorectal, and lung cancer. The mechanisms of action, where elucidated, involve critical cancer-related pathways such as the PI3K/Akt signaling cascade. The provided data and protocols serve as a valuable reference for the continued investigation and development of furoquinoline-based compounds as potential therapeutic agents. Further research is warranted to synthesize and evaluate this compound to determine its specific anticancer properties and therapeutic potential.

References

Comparative Analysis of the Antimicrobial Spectrum of Furoquinolines and Other Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the antimicrobial efficacy of furoquinoline derivatives in comparison to established quinolone antibacterial agents.

Disclaimer: As of October 2025, specific antimicrobial spectrum data for 3-Ethylfuro[3,2-H]quinoline is not available in the public domain. This guide, therefore, provides a comparative analysis of closely related furo[3,2-c]quinoline and other quinoline derivatives against a panel of common quinolone antibiotics. The data presented herein is collated from various scientific publications and should be used as a reference for further research and development.

Introduction

Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections, exhibiting a broad spectrum of activity by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3][4] The continuous evolution of bacterial resistance necessitates the exploration of novel quinolone scaffolds. Furoquinolines, a class of heterocyclic compounds bearing a furan ring fused to the quinoline core, have emerged as a promising area of research for new antimicrobial agents.[5][6][7] This guide provides a comparative overview of the antimicrobial spectrum of select furoquinoline derivatives against established quinolone antibiotics, supported by available in vitro data.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of various quinoline derivatives, including some furo[3,2-c]quinolines, against a range of Gram-positive and Gram-negative bacteria. For comparison, the activities of widely used quinolones such as Ciprofloxacin, Norfloxacin, and Levofloxacin are also included.

Compound/DrugOrganismMIC (µg/mL)Reference
Furoquinoline Derivatives
N-methylbenzofuro[3,2-b]quinoline derivativeStaphylococcus aureus (MRSA)Strong Activity[6]
N-methylbenzofuro[3,2-b]quinoline derivativeEnterococcus faecium (VRE)Strong Activity[6]
Benzofuro[3,2-c]quinoline derivativesLeukemia cell line (MV-4-11)Good Activity[7]
Quinolone Antibiotics
Ciprofloxacin Escherichia coli≤ 0.06[1]
Enterobacter cloacae≤ 0.06[1]
Aeromonas hydrophila≤ 0.06[1]
Acinetobacter anitratus0.5[1]
Staphylococcus aureus0.5[1]
Norfloxacin Gram-negative isolatesGenerally less active than Ciprofloxacin[1]
Gram-positive isolates2 to 8 times less active than A-56620[1]
Levofloxacin Streptococcus pneumoniae-
Staphylococcus aureus-
Enterococcus species-
Mycoplasma species-
Chlamydia species-
T-3761 (a new quinolone) Gram-positive bacteria0.20 to 100[2]
Gram-negative bacteria0.025 to 3.13[2]
Glucose nonfermenters0.05 to 50[2]
Legionella spp.0.025[2]
Anaerobes6.25 to 25[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial susceptibility of microorganisms. The broth microdilution method is a widely accepted and standardized technique.[3][8][9][10]

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Stock Solution:

  • A stock solution of the test compound (e.g., this compound or other quinolones) is prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.[3] The choice of solvent depends on the solubility of the compound.

2. Preparation of Microtiter Plates:

  • A sterile 96-well microtiter plate is used.[8][9]

  • A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells of the microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[8][9] This creates a gradient of decreasing antibiotic concentrations across the plate.

3. Preparation of Bacterial Inoculum:

  • The bacterial strain to be tested is grown on an appropriate agar medium for 18-24 hours.[3]

  • A few colonies are then used to prepare a bacterial suspension in a sterile saline or broth solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

4. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[3]

  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.[8]

  • The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.[10]

5. Interpretation of Results:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[3][10]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

quinolone_mechanism quinolone Quinolone Antibiotic bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters cell dna_gyrase DNA Gyrase (GyrA, GyrB) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (ParC, ParE) quinolone->topoisomerase_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv supercoiling DNA Supercoiling/ Relaxation dna_gyrase->supercoiling Controls decatenation Separation of Daughter Chromosomes topoisomerase_iv->decatenation Mediates dna_replication DNA Replication supercoiling->dna_replication decatenation->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Quinolone mechanism of action.

The binding of quinolones to these enzymes stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and ultimately inhibiting DNA replication and transcription, which results in bacterial cell death.[1][4]

Conclusion

While specific data for this compound remains elusive, the broader class of furoquinolines shows promise as a source of novel antimicrobial agents. The available data on related furo[3,2-c]quinoline derivatives suggests potent activity against clinically relevant pathogens, including drug-resistant strains.[6] Further research is warranted to synthesize and evaluate the antimicrobial spectrum of this compound and other derivatives to fully understand their potential as next-generation antibiotics. The standardized methodologies for MIC determination will be crucial in generating reliable and comparable data to advance these promising compounds through the drug development pipeline.

References

Benchmarking Kinase Selectivity: A Comparative Analysis of 3-Ethylfuro[3,2-H]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of October 2025, publicly available data on the kinase selectivity of 3-Ethylfuro[3,2-H]quinoline is limited. To provide a comprehensive framework for evaluating novel kinase inhibitors, this guide utilizes Sunitinib, a well-characterized multi-kinase inhibitor, as a representative compound for comparison. The methodologies and data presentation formats detailed herein are directly applicable to the analysis of this compound as data becomes available.

Introduction to Kinase Inhibitor Selectivity

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. Their efficacy is intrinsically linked to their selectivity—the ability to inhibit specific target kinases while sparing others. A highly selective inhibitor can offer a wider therapeutic window and reduced off-target side effects. Conversely, multi-targeted inhibitors can be advantageous in diseases driven by redundant signaling pathways. This guide provides a comparative framework for assessing the kinase selectivity of novel compounds, using Sunitinib as a benchmark.

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It is known to inhibit platelet-derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[1]

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases. The data is often presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as the percentage of inhibition at a fixed concentration.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetSunitinibSorafenibPazopanibAxitinib
VEGFR1 290100.1
VEGFR2 920300.2
VEGFR3 415470.1-0.3
PDGFRα 1750711.6
PDGFRβ 220841.6
KIT 468741.8
FLT3 2558--
RET 13---
c-RAF -6--
B-RAF -22--

Data compiled from various sources. IC50 values can vary depending on the assay conditions. This table provides a representative comparison.

Experimental Protocols for Kinase Selectivity Profiling

A variety of methods are employed to determine the kinase selectivity of a compound. These assays can be broadly categorized as biochemical assays and cell-based assays.

Biochemical Assays

These assays measure the direct inhibition of purified kinase enzymes.

KINOMEscan™ (Competition Binding Assay)

The KINOMEscan™ platform is a high-throughput method that quantitatively measures the interactions between a test compound and a large panel of kinases.[3][4]

  • Principle: The assay is based on a competition binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

  • Workflow:

    • A kinase panel (e.g., scanMAX with 468 kinases) is selected.[3]

    • The test compound is incubated with the kinases and the immobilized ligand.

    • After incubation, unbound kinase is washed away.

    • The amount of bound kinase is quantified using qPCR.

    • Results are typically reported as percent inhibition relative to a DMSO control.

ADP-Glo™ Kinase Assay (Luminescent Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Workflow:

    • Set up the kinase reaction with the kinase, substrate, ATP, and the test compound in a multi-well plate.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

Cell-Based Assays

These assays measure the inhibition of kinase activity within a cellular context.

Receptor Phosphorylation Assays

  • Principle: These assays measure the phosphorylation status of a specific receptor tyrosine kinase in cells treated with a test compound. Inhibition of the kinase leads to a decrease in its autophosphorylation.

  • Workflow:

    • Culture cells that express the target receptor kinase.

    • Treat the cells with the test compound at various concentrations.

    • Stimulate the cells with the appropriate ligand to induce receptor phosphorylation.

    • Lyse the cells and measure the level of receptor phosphorylation using methods like Western blotting or ELISA with phospho-specific antibodies.

Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting the biological effects of an inhibitor. Sunitinib primarily targets the VEGFR and PDGFR pathways, which are critical for angiogenesis and tumor growth.[5][6]

Signaling_Pathway cluster_VEGFR VEGFR Signaling cluster_PDGFR PDGFR Signaling cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K MAPK MAPK VEGFR->MAPK Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt PI3K->Angiogenesis Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Akt->Angiogenesis MAPK->Proliferation Migration Cell Migration MAPK->Migration MAPK->Angiogenesis PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg2 PLCγ PDGFR->PLCg2 PI3K2 PI3K PDGFR->PI3K2 MAPK2 MAPK PDGFR->MAPK2 PLCg2->Angiogenesis Akt2 Akt PI3K2->Akt2 PI3K2->Angiogenesis Akt2->Angiogenesis MAPK2->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

Caption: VEGFR and PDGFR signaling pathways and the inhibitory action of Sunitinib.

Experimental Workflow and Logical Relationships

The process of characterizing a novel kinase inhibitor follows a logical progression from initial screening to detailed cellular characterization.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation A Primary Kinase Screen (e.g., KINOMEscan at 1µM) B IC50 Determination for Hits A->B C Selectivity Profiling (Comparison to known inhibitors) B->C D Cellular Target Engagement (e.g., Receptor Phosphorylation Assay) C->D E Functional Assays (Proliferation, Migration, Apoptosis) D->E F Pharmacokinetic Studies E->F G Xenograft Tumor Models F->G

Caption: A typical experimental workflow for the characterization of a novel kinase inhibitor.

Logical_Relationship A High Kinase Selectivity B Reduced Off-Target Effects A->B C Improved Therapeutic Window A->C D Lower Toxicity Profile A->D E Potential for Higher Dosing B->E C->E D->E F Enhanced Efficacy E->F

Caption: The logical relationship between kinase selectivity and therapeutic potential.

Conclusion

The comprehensive benchmarking of a novel kinase inhibitor like this compound against established drugs such as Sunitinib is a critical step in its preclinical development. This guide outlines the necessary components for such a comparison, including quantitative data presentation, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. By following this framework, researchers can effectively evaluate the selectivity profile of new chemical entities and make informed decisions about their therapeutic potential.

References

Head-to-head comparison of different synthetic routes to furo[3,2-H]quinolines

Author: BenchChem Technical Support Team. Date: November 2025

The furo[3,2-h]quinoline scaffold is a significant heterocyclic motif present in various biologically active compounds, making its efficient synthesis a key focus for researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of different synthetic strategies leading to the formation of the furo[3,2-h]quinoline core structure, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method.

Comparative Analysis of Synthetic Routes

Several synthetic methodologies have been developed to construct the furo[3,2-h]quinoline ring system. Below is a summary of key comparative data for some prominent approaches.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Key Advantages Limitations
Tandem Sonogashira Alkynylation-Cyclization 5-chloro-8-hydroxy-7-iodo-quinoline, aryl acetylenesPd(PPh₃)₂Cl₂, CuI, Et₃NMicrowave irradiation-Facile, two-step synthesis of 7-aryl substituted derivatives.[1][2]Limited to aryl-substituted products; requires pre-functionalized quinoline.
Nenitzescu Reaction Based Synthesis Isoquinolino-5,8-quinone derivatives, enaminocarbonyl compoundsNot specifiedNot specified-Regioselective formation of substituted furo[3,2-h]quinolines.[3]The provided abstract focuses on the isoquinoline analogue; direct applicability to quinoline needs further investigation.
Intramolecular Cyclization of an O-propargylated Quinolone 1,8-dimethyl-6-(prop-2-yn-1-yloxy)-3H-pyrano[3,2-f]quinolin-3-oneAu-NPs/TiO₂, PhCl180 °C99High-yielding cyclization to form the furan ring.[4]Synthesis of the starting material is multi-step; high temperature required.
Electrophilic Cyclization of N-(2-Alkynyl)anilines N-(2-alkynyl)anilinesICl, I₂, Br₂, PhSeBrRoom temperatureModerate-GoodMild reaction conditions and synthesis of halogenated quinolines for further functionalization.[5]This method synthesizes the quinoline core, not the fused furan ring directly.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.

1. Tandem Sonogashira Alkynylation-Cyclization

This method provides a route to 7-aryl substituted furo[3,2-h]quinoliniums.[1][2]

  • Step 1: Sonogashira Coupling and Cyclization: A mixture of 5-chloro-8-hydroxy-7-iodo-quinoline, an aryl acetylene, Pd(PPh₃)₂Cl₂, and CuI in a suitable solvent with Et₃N is subjected to microwave irradiation. This tandem reaction first couples the acetylene at the 7-position, followed by an intramolecular cyclization to form the furan ring.

  • Step 2: Quaternization: The resulting 7-aryl-furo[3,2-h]quinoline is then reacted with an alkyl halide under microwave irradiation to yield the corresponding furo[3,2-h]quinolinium salt.

2. Intramolecular Cyclization of an O-propargylated Quinolone

This protocol describes the formation of a furo[3,2-h]pyrano[3,2-f]quinolin-5-one, which contains the target furo[3,2-h]quinoline core.[4]

  • Synthesis of the Precursor: 6-Hydroxy-1,8-dimethyl-3H-pyrano[3,2-f]quinolin-3-one is reacted with propargyl bromide in the presence of a base to yield 1,8-dimethyl-6-(prop-2-yn-1-yloxy)-3H-pyrano[3,2-f]quinolin-3-one.

  • Cyclization: The O-propargylated quinolone is dissolved in chlorobenzene (PhCl) with Au-NPs on a TiO₂ support. The mixture is heated to 180 °C, leading to the intramolecular cyclization and formation of 2,7,10-trimethyl-5H-furo[3,2-h]pyrano[3,2-f]quinolin-5-one in high yield.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_sonogashira Tandem Sonogashira Alkynylation-Cyclization cluster_cyclization Intramolecular Cyclization start1 5-Chloro-8-hydroxy-7-iodo-quinoline + Aryl Acetylene reagents1 Pd(PPh₃)₂Cl₂, CuI, Et₃N Microwave start1->reagents1 product1 7-Aryl-furo[3,2-h]quinoline reagents1->product1 reagents2 Alkyl Halide Microwave product1->reagents2 final1 Furo[3,2-h]quinolinium Salt reagents2->final1 start2 6-Hydroxy-pyrano[3,2-f]quinolin-3-one reagents3 Propargyl Bromide, Base start2->reagents3 intermediate2 O-Propargylated Quinolone reagents3->intermediate2 reagents4 Au-NPs/TiO₂, PhCl 180°C intermediate2->reagents4 final2 Furo[3,2-h]pyrano[3,2-f]quinolin-5-one reagents4->final2

Caption: Comparative workflow of major synthetic routes to furo[3,2-h]quinoline derivatives.

This guide offers a comparative overview of synthetic routes to furo[3,2-h]quinolines, providing researchers with the necessary data to make informed decisions for their specific synthetic goals. The choice of a particular route will depend on factors such as the desired substitution pattern, availability of starting materials, and tolerance to specific reaction conditions.

References

A Comparative Guide to the Efficacy of 3-Ethylfuro[3,2-H]quinoline Analogs: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-Ethylfuro[3,2-H]quinoline analogs, a promising class of compounds in anticancer research. Due to the limited direct data on this compound, this guide will focus on its close structural and functional analogs, the 3-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones (7-PPyQs), with a specific emphasis on 3-ethyl substituted derivatives. These compounds have been demonstrated to be potent antimitotic agents. As a benchmark for comparison, the well-established tubulin polymerization inhibitor, Combretastatin A-4 (CA-4), will be used as an alternative.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of a representative 3-ethyl-7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one (referred to as 3-Ethyl-7-PPyQ) and the alternative compound, Combretastatin A-4.

Table 1: In Vitro Antiproliferative Activity

CompoundCell LineAssayGI₅₀ (µM)Reference
3-Ethyl-7-PPyQ (38)Jurkat (Leukemia)MTT0.015 ± 0.002[1]
3-Ethyl-7-PPyQ (38)HL-60 (Leukemia)MTT0.020 ± 0.003[1]
3-Ethyl-7-PPyQ (38)K562 (Leukemia)MTT0.022 ± 0.005[1]
3-Ethyl-7-PPyQ (38)A549 (Lung Carcinoma)MTT>10[1]
Combretastatin A-4VariousMTTNanomolar range[1][2]

Table 2: In Vitro Tubulin Polymerization Inhibition

CompoundAssayIC₅₀ (µM)Reference
3-Ethyl-7-PPyQ Analog (MG 2477)Tubulin Polymerization Assay0.90[3][4]
Combretastatin A-4Tubulin Polymerization Assay0.64 - 1.1[2][3]

Table 3: In Vivo Antitumor Efficacy

CompoundAnimal ModelTumor ModelTumor Growth Inhibition (%)Reference
7-PPyQ Derivative (Lead compound 16)Balb/c MiceSyngeneic Hepatocellular Carcinoma83[1][5]
Combretastatin A-4VariousVarious solid tumorsSignificant[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for 3-Ethyl-7-PPyQ and its analogs is the inhibition of tubulin polymerization. These compounds bind to the colchicine site on β-tubulin, which disrupts the formation of microtubules.[1][2] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By inhibiting their formation, 3-Ethyl-7-PPyQ induces a G2/M phase cell cycle arrest, which ultimately leads to apoptosis (programmed cell death) in cancer cells.[1][6] The apoptotic process is initiated through the intrinsic pathway, characterized by mitochondrial depolarization and the activation of caspase-3.[1]

Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle Progression 3_Ethyl_7_PPyQ 3-Ethyl-7-PPyQ 3_Ethyl_7_PPyQ_inside 3-Ethyl-7-PPyQ 3_Ethyl_7_PPyQ->3_Ethyl_7_PPyQ_inside Enters Cell Cell_Membrane Cell Membrane Tubulin α/β-Tubulin Dimers Microtubules Microtubule Formation (Polymerization) Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to 3_Ethyl_7_PPyQ_inside->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of 3-Ethyl-7-PPyQ.

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Cell Seeding: Human tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated from the dose-response curves.

Tubulin Polymerization Assay

The ability of the compounds to inhibit tubulin polymerization is assessed using a cell-free assay.

  • Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescence reporter in a 96-well plate.

  • Compound Addition: Test compounds at various concentrations are added to the wells.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined.

Experimental_Workflow_In_Vitro cluster_proliferation Antiproliferative Assay (MTT) cluster_tubulin Tubulin Polymerization Assay Seed_Cells Seed Cancer Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Measure_Absorbance Measure Absorbance Add_MTT->Measure_Absorbance Calculate_GI50 Calculate GI₅₀ Measure_Absorbance->Calculate_GI50 Prepare_Tubulin Prepare Tubulin Solution Add_Compound Add Compound Prepare_Tubulin->Add_Compound Initiate_Polymerization Initiate Polymerization (37°C) Add_Compound->Initiate_Polymerization Monitor_Fluorescence Monitor Fluorescence Initiate_Polymerization->Monitor_Fluorescence Calculate_IC50 Calculate IC₅₀ Monitor_Fluorescence->Calculate_IC50

Caption: In vitro experimental workflows.

In Vivo Antitumor Efficacy in a Xenograft Model

The in vivo antitumor activity is evaluated in a mouse xenograft model.

  • Tumor Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Animal Grouping: Mice are randomly assigned to a control group and treatment groups.

  • Compound Administration: The test compound is administered to the treatment groups through a suitable route (e.g., intraperitoneal injection) for a specified duration. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly throughout the experiment.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental_Workflow_In_Vivo Implant_Tumor Implant Tumor Cells in Mice Allow_Growth Allow Tumor Growth Implant_Tumor->Allow_Growth Group_Animals Group Animals Allow_Growth->Group_Animals Administer_Compound Administer Compound/Vehicle Group_Animals->Administer_Compound Measure_Tumor Measure Tumor Volume Administer_Compound->Measure_Tumor Analyze_Data Calculate Tumor Growth Inhibition Measure_Tumor->Analyze_Data

Caption: In vivo experimental workflow.

Conclusion

The this compound analog, 3-Ethyl-7-PPyQ, demonstrates potent in vitro antiproliferative activity against various cancer cell lines, particularly those of leukemic origin. Its mechanism of action, through the inhibition of tubulin polymerization, is comparable to the established agent Combretastatin A-4. Importantly, the 7-PPyQ class of compounds has shown significant in vivo antitumor efficacy, suggesting their potential for further development as anticancer therapeutics. The provided experimental protocols offer a framework for the continued investigation and comparison of this promising class of molecules.

References

Assessing the Off-Target Effects of 3-Ethylfuro[3,2-H]quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethylfuro[3,2-H]quinoline is a novel synthetic heterocyclic compound belonging to the furoquinoline class. While its on-target activity is the subject of ongoing research, a thorough understanding of its off-target effects is crucial for its development as a safe and effective therapeutic agent. Off-target interactions can lead to unforeseen side effects and toxicities, potentially derailing an otherwise promising drug candidate. This guide provides a comparative assessment of the off-target profile of this compound against two hypothetical alternative furoquinoline analogs, designated Compound A and Compound B. The data presented herein is for illustrative purposes to showcase the application of standard off-target assessment methodologies.

Comparative Off-Target Profile

The following table summarizes the off-target assessment for this compound and two alternative compounds across a panel of assays.

Assay TypeTarget ClassThis compoundCompound ACompound B
Kinase Profiling Kinases5 hits > 50% inhibition @ 1µM12 hits > 50% inhibition @ 1µM2 hits > 50% inhibition @ 1µM
Top Off-TargetSRC (65% inh.)AURKB (85% inh.)LCK (55% inh.)
EGFR (58% inh.)PLK1 (78% inh.)-
Cellular Thermal Shift Assay (CETSA) Intracellular TargetsTarget Engagement ConfirmedTarget Engagement ConfirmedTarget Engagement Confirmed
Off-Target EngagementNo significant shifts observedShift observed for Cyclin G1No significant shifts observed
Phenotypic Screening Cell Viability (HepG2)IC50 > 50 µMIC50 = 15 µMIC50 > 50 µM
Apoptosis InductionNo significant increase3-fold increase at 10 µMNo significant increase

Experimental Protocols

A detailed description of the methodologies used to generate the comparative data is provided below.

Kinase Profiling

Objective: To assess the selectivity of the test compounds against a broad panel of human kinases.

Methodology: A radiometric kinase assay was employed to measure the enzymatic activity of a panel of 300 human kinases in the presence of the test compounds.[1][2][3]

  • Assay Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.[1][3] Inhibition of this transfer by a test compound results in a decreased radioactive signal.

  • Procedure:

    • Kinases, substrates, and cofactors were incubated with the test compounds (at a final concentration of 1 µM) and radioisotope-labeled ATP (³³P-γ-ATP).[2]

    • The reaction mixtures were spotted onto filter papers, which bind the radiolabeled substrate.[2]

    • Unreacted ATP was removed by washing the filter papers.[2]

    • The amount of incorporated radioactivity was quantified using a scintillation counter.

    • The percentage of inhibition was calculated by comparing the signal in the presence of the compound to a vehicle control.

Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Compound Dilution Incubation Incubate Kinase, Compound, & Substrate/ATP Mix Compound_Dilution->Incubation Kinase_Panel Kinase Panel Preparation Kinase_Panel->Incubation Substrate_ATP_Mix Substrate & ³³P-ATP Mix Substrate_ATP_Mix->Incubation Spotting Spot Reaction on Filter Paper Incubation->Spotting Washing Wash to Remove Unreacted ATP Spotting->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Calculate % Inhibition Scintillation_Counting->Data_Analysis

Caption: Workflow for radiometric kinase profiling.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context and identify potential off-target binding.

Methodology: CETSA was performed on intact cells treated with the test compounds. The assay relies on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[4][5]

  • Assay Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a compound to its target protein can increase the protein's thermal stability, leading to less aggregation at a given temperature.[4][5]

  • Procedure:

    • Cultured cells were treated with either the test compound or a vehicle control for one hour.[6][7]

    • The cell suspensions were aliquoted and heated to a range of temperatures.[4][5]

    • Cells were lysed, and the aggregated proteins were separated from the soluble fraction by centrifugation.[4]

    • The amount of the target protein remaining in the soluble fraction was quantified by Western blotting.[8]

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5][8]

CETSA Experimental Workflow

G Cell_Culture Cell Culture Compound_Treatment Treat Cells with Compound or Vehicle Cell_Culture->Compound_Treatment Heating Heat Cell Aliquots at Different Temperatures Compound_Treatment->Heating Cell_Lysis Lyse Cells Heating->Cell_Lysis Centrifugation Separate Soluble & Insoluble Fractions Cell_Lysis->Centrifugation Western_Blot Quantify Soluble Protein by Western Blot Centrifugation->Western_Blot Analysis Analyze Melting Curve Shift Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phenotypic Screening

Objective: To assess the overall cellular effect of the compounds and identify potential liabilities such as cytotoxicity.

Methodology: A panel of cell-based assays was used to screen for phenotypic changes induced by the test compounds.[9] This approach helps to identify the functional consequences of on- and off-target activities.[9][10]

  • Cell Viability Assay:

    • Principle: Measures the metabolic activity of cells as an indicator of cell viability.

    • Procedure: HepG2 cells were incubated with serial dilutions of the test compounds for 48 hours. A resazurin-based reagent was then added, and the fluorescence was measured to determine the number of viable cells.

  • Apoptosis Assay:

    • Principle: Detects the activation of caspases, which are key enzymes in the apoptotic pathway.

    • Procedure: Cells were treated with the test compounds for 24 hours. A luminogenic caspase-3/7 substrate was added, and the resulting luminescence, proportional to caspase activity, was measured.

Logical Relationship in Phenotypic Screening

G Compound Compound On_Target On-Target Activity Compound->On_Target Off_Target Off-Target Activity Compound->Off_Target Phenotype Observed Cellular Phenotype On_Target->Phenotype Off_Target->Phenotype

Caption: Contribution of on- and off-target activities to the final cellular phenotype.

Conclusion

The illustrative data presented in this guide highlights the importance of a multi-faceted approach to assessing the off-target effects of novel compounds. While this compound and Compound B demonstrated a more favorable off-target profile in this hypothetical scenario, Compound A showed significant off-target kinase activity and cytotoxicity. Such a profile would warrant further investigation to de-risk its development. The experimental protocols and workflows provided serve as a foundation for researchers and drug development professionals to design and execute comprehensive off-target assessment strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of 3-Ethylfuro[3,2-H]quinoline and other naturally occurring furoquinoline alkaloids against human acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease.[1][2] Furoquinoline alkaloids have garnered significant interest for their potential as acetylcholinesterase inhibitors.[1] This document summarizes quantitative binding affinity data, details the experimental methodology for in silico docking studies, and visualizes the research workflow.

Quantitative Docking Data Summary

Molecular docking simulations predict the binding affinity and interaction patterns of a ligand with a target protein. The data presented below is a comparative summary of the binding energies of selected furoquinoline alkaloids against human acetylcholinesterase (PDB ID: 4EY7).[3][4] A more negative binding energy indicates a stronger and more favorable interaction.

CompoundStructureBinding Energy (kcal/mol)Interacting Residues (Predicted)
Donepezil (Reference Inhibitor) N/A-11.7[3]TYR-133, GLU-202, SER-203, GLY-120, GLY-121, TYR-124, HIS-447, GLY-448, ILE-451, PHE-297, ARG-296[5]
Skimmianine -8.7 (representative value)TYR-124, TYR-337, TYR-341, GLU-202[6][7]
Dictamnine Data not availableN/A
Kokusaginine Data not availableN/A
This compound Data not availableN/A

Binding energies can vary depending on the specific docking software and parameters used.

Experimental Protocols: Molecular Docking

The following is a generalized protocol for the molecular docking of furoquinoline alkaloids against human acetylcholinesterase (AChE), based on common practices in the field.[3][8][9]

1. Protein Preparation:

  • Retrieval: The 3D crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) is obtained from the Protein Data Bank (PDB).[4]

  • Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms.[8]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of this compound and other selected alkaloids are drawn using chemical drawing software like ChemDraw and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

3. Molecular Docking:

  • Software: Molecular docking is performed using software such as AutoDock Vina or Molegro Virtual Docker.[10]

  • Grid Box Definition: A grid box is defined to encompass the active site of the AChE enzyme. The dimensions and center of the grid box are set to cover the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site.[2]

  • Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is typically used to explore the conformational space of the ligand within the defined active site.[8] The algorithm generates multiple binding poses for each ligand.

  • Scoring: The binding affinity of each pose is calculated using a scoring function, which estimates the free energy of binding in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

4. Analysis of Results:

  • Binding Mode Visualization: The best-docked poses are visualized to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking.

  • Comparative Analysis: The binding energies and interaction patterns of the different alkaloids are compared to each other and to a known reference inhibitor (e.g., Donepezil) to evaluate their relative potential as AChE inhibitors.

Visualization of the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_0 Input Preparation cluster_1 Computational Analysis cluster_2 Output and Analysis PDB Protein Structure (AChE) Docking Molecular Docking Simulation PDB->Docking Ligands Alkaloid Structures Ligands->Docking Scoring Binding Energy Calculation Docking->Scoring Analysis Interaction Analysis Scoring->Analysis Comparison Comparative Assessment Analysis->Comparison

Caption: Workflow for comparative molecular docking.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 3-Ethylfuro[3,2-H]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As no specific safety data sheet (SDS) is available for 3-Ethylfuro[3,2-H]quinoline, the following guidance is based on the known hazards of the structurally related compound, quinoline. It is imperative to treat this compound as a substance with potentially significant health risks.

Based on the data for quinoline, this compound is anticipated to be toxic if swallowed and harmful in contact with skin.[1][2][3] It is also expected to cause skin and serious eye irritation.[1][2][3][4] Furthermore, there is a concern that it may be a suspected mutagen and a potential carcinogen.[1][2][3][4] Environmental precautions are also necessary, as quinoline is toxic to aquatic life with long-lasting effects.[1][2][4]

Personal Protective Equipment (PPE)

All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are mandatory.
Face ShieldTo be worn over safety goggles when there is a risk of splashing or aerosol generation.[5][6]
Hand GlovesChemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[1][5]
Body Lab CoatA flame-resistant lab coat is required.
ClothingLong pants and closed-toe shoes must be worn.[5]
Respiratory RespiratorRequired if work is not performed in a fume hood or if aerosol generation is likely.[3][5][7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency ScenarioFirst Aid and Spill Management Protocol
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[2][3][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[2][3][4]
Inhalation Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Spill Evacuate the area.[10] Wear appropriate PPE.[10] Absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth.[8][10] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][8][10] Ventilate the area and wash the spill site after material pickup is complete.[1] Avoid dispersal of dust into the air. Do not allow the substance to enter drains or waterways.[1][8]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

AspectProcedure
Handling Use in a well-ventilated area, preferably a chemical fume hood.[1][3] Avoid direct contact with the substance.[4] Do not eat, drink, or smoke in the laboratory.[1][4][8] Wash hands thoroughly after handling.[1][4][8]
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[3] The storage area should be locked.[3][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid Waste Collect in a clearly labeled, sealed container. Dispose of through a licensed hazardous waste disposal company.[2]
Liquid Waste Collect in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatible. Dispose of through a licensed hazardous waste disposal company.[2] Do not pour down the drain.[1][2]
Contaminated Items Any materials that have come into contact with the compound (e.g., gloves, absorbent pads, glassware) should be considered contaminated. Place these items in a sealed, labeled container for hazardous waste disposal.[1][2]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

A Planning and Preparation B Don Personal Protective Equipment (PPE) A->B C Chemical Handling in Fume Hood B->C D Post-Handling Decontamination C->D G Emergency Spill/Exposure C->G E Waste Disposal D->E F Doff PPE D->F G->E

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.